MK-8617
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPERVDMILVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187990-87-9 | |
| Record name | MK-8617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8617 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-8617: A Technical Deep Dive into its Mechanism of Action in Hypoxia Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes. This document details its biochemical activity, cellular effects, and in vivo pharmacology, with a focus on its role in the hypoxia signaling pathway.
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases
This compound functions as a potent inhibitor of the three main HIF prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3.[1][2][3] These enzymes are critical cellular oxygen sensors that, under normoxic (normal oxygen) conditions, hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factors (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
By inhibiting PHD enzymes, this compound prevents the hydroxylation of HIF-α. This stabilization of HIF-α allows it to translocate to the nucleus, dimerize with the constitutively expressed HIF-β subunit, and bind to hypoxia response elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of a wide array of genes involved in the adaptive response to hypoxia, most notably erythropoietin (EPO), which is a key regulator of red blood cell production.[4]
The following diagram illustrates the canonical HIF signaling pathway and the intervention point of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| PHD1 | 1.0 | Cell-free enzymatic assay | [1] |
| PHD2 | 1.0 | Cell-free enzymatic assay | [1][5] |
| PHD3 | 14 | Cell-free enzymatic assay | [1] |
| Factor Inhibiting HIF (FIH) | 18,000 | Cell-free enzymatic assay | [5] |
| CYP1A2, 2B6, 2C9, 2C19, 2D6 | >60,000 | In vitro enzymatic assay | [1][5] |
| CYP3A4 | >60,000 | In vitro enzymatic assay | [1][5] |
| CYP2C8 | 1,600 | In vitro enzymatic assay (reversible) | [1][5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Dose (mg/kg, p.o.) | Effect | Time Point | Reference |
| Rat (Sprague-Dawley) | 1.5 | 1.7-fold increase in serum EPO | - | [1] |
| Rat (Sprague-Dawley) | 5 | 8-fold increase in serum EPO | - | [1] |
| Rat (Sprague-Dawley) | 15 | 204-fold increase in serum EPO | - | [1] |
| Mouse (C57Bl/6) | 5 | Increased circulating reticulocytes | 3 and 4 days post-dose | [1] |
| Mouse (C57Bl/6) | 15 | Increased circulating reticulocytes | 3 and 4 days post-dose | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Clearance | Volume of Distribution | Reference |
| Rat, Dog, Monkey | 36 - 71 | Low | Low | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key methodologies used to characterize this compound.
In Vitro HIF-PHD Enzymatic Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay was utilized to determine the in vitro potency of this compound against HIF-PHD isoforms.
-
Enzymes: Full-length, FLAG-tagged human PHD1, PHD2, and PHD3 were expressed in and purified from baculovirus-infected Sf9 cells.
-
Substrates: A biotinylated HIF-1α peptide and α-ketoglutarate were used as substrates.
-
Assay Principle: In the absence of an inhibitor, PHD enzymes hydroxylate the HIF-1α peptide. A europium-labeled anti-hydroxytarget antibody and a streptavidin-allophycocyanin (APC) conjugate are added. The binding of the antibody to the hydroxylated peptide brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibition of PHD activity by this compound leads to a decrease in the FRET signal.
-
General Protocol:
-
This compound, serially diluted in DMSO, is added to the wells of a microplate.
-
The PHD enzyme is added, and the plate is pre-incubated.
-
The reaction is initiated by the addition of the HIF-1α peptide and α-ketoglutarate.
-
The reaction is allowed to proceed at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-APC) are added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
The following diagram outlines the workflow of the TR-FRET based HIF-PHD inhibition assay.
In Vivo Pharmacodynamic Studies in Rodents
The in vivo efficacy of this compound was assessed in mice and rats by measuring its effect on EPO production and reticulocyte counts.
-
Animal Models: Male C57Bl/6 mice and Sprague-Dawley rats were used.[1]
-
Drug Administration: this compound was administered as a single oral dose (p.o.).[1]
-
Sample Collection: Blood samples were collected at various time points post-dose for the analysis of serum EPO and hematological parameters.
-
Erythropoietin (EPO) Measurement: Serum EPO levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Reticulocyte Analysis: Circulating reticulocyte counts were determined using an automated hematology analyzer.
-
General Protocol:
-
Animals are acclimated to the housing conditions.
-
This compound is formulated in a suitable vehicle for oral gavage.
-
A baseline blood sample may be collected.
-
Animals are administered a single oral dose of this compound or vehicle.
-
Blood samples are collected at specified time points after dosing.
-
Serum is separated for EPO analysis, and whole blood is used for hematological analysis.
-
EPO levels and reticulocyte counts are measured and compared between the treated and vehicle control groups.
-
The logical relationship for the in vivo studies is depicted in the following diagram.
Concluding Remarks
This compound is a potent, orally bioavailable pan-inhibitor of HIF-PHD enzymes that effectively stabilizes HIF-α, leading to the induction of hypoxia-responsive genes, including erythropoietin. Its mechanism of action has been well-characterized through a combination of in vitro enzymatic assays and in vivo pharmacodynamic studies in rodent models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the treatment of anemia and highlight its utility as a chemical probe for studying the physiological and pathophysiological roles of the HIF signaling pathway. Further research into the broader effects of HIF stabilization mediated by compounds like this compound will continue to be an active and important area of investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
MK-8617: A Comprehensive Technical Guide to a Novel HIF Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8617, also known as Vadadustat, is a potent, orally active small molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD1, PHD2, and PHD3, this compound stabilizes the alpha subunits of HIF (HIF-α), leading to the activation of downstream genes involved in erythropoiesis. This mechanism of action mimics the body's natural response to hypoxia, stimulating the production of endogenous erythropoietin (EPO) and offering a novel therapeutic approach for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for key assays relevant to its development and characterization.
Introduction
Anemia is a frequent complication of chronic kidney disease, primarily due to insufficient production of erythropoietin by the failing kidneys. The discovery of the HIF pathway and its regulation by oxygen-sensing PHD enzymes has paved the way for the development of a new class of oral therapeutics for anemia. HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic states, the lack of oxygen as a PHD co-substrate leads to the stabilization of HIF-α, its translocation to the nucleus, and the transcriptional activation of target genes, including EPO.
This compound is a pan-inhibitor of the three main PHD isoforms (PHD1, PHD2, and PHD3). Its ability to stabilize HIF-α and subsequently increase endogenous EPO production has been demonstrated in both preclinical models and clinical trials. This document aims to provide a detailed technical resource on this compound for the scientific community.
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for the catalytic activity of PHD enzymes. By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which then dimerizes with HIF-β and translocates to the nucleus to activate the transcription of hypoxia-responsive genes, most notably EPO.
Quantitative Data
In Vitro Enzymatic and Cellular Activity
This compound is a potent inhibitor of PHD isoforms 1, 2, and 3. It exhibits selectivity for PHDs over other enzymes, including various cytochrome P450 isoforms and factor inhibiting HIF (FIH).
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PHD1 | 1.0 | Cell-free enzymatic assay | |
| PHD2 | 1.0 | Cell-free enzymatic assay | |
| PHD3 | 14 | Cell-free enzymatic assay | |
| FIH | 18,000 | Cell-free enzymatic assay | |
| CYP1A2 | >60,000 | In vitro enzyme inhibition | |
| CYP2B6 | >60,000 | In vitro enzyme inhibition | |
| CYP2C9 | >60,000 | In vitro enzyme inhibition | |
| CYP2C19 | >60,000 | In vitro enzyme inhibition | |
| CYP2D6 | >60,000 | In vitro enzyme inhibition | |
| CYP3A4 | >60,000 | In vitro enzyme inhibition | |
| CYP2C8 | 1,600 | In vitro enzyme inhibition |
In Vivo Pharmacodynamics in Preclinical Models
In vivo studies in rodents have demonstrated that oral administration of this compound leads to a dose-dependent increase in plasma EPO levels and subsequent stimulation of erythropoiesis, as evidenced by increased reticulocyte counts and hemoglobin levels.
| Species | Dose (mg/kg, p.o.) | Effect | Time Point | Reference |
| Rat (Sprague-Dawley) | 1.5 | 1.7-fold increase in serum EPO | - | |
| Rat (Sprague-Dawley) | 5 | 8-fold increase in serum EPO | - | |
| Rat (Sprague-Dawley) | 15 | 204-fold increase in serum EPO | - | |
| Mouse (C57Bl/6) | 5 | Increased circulating reticulocytes | 3 and 4 days post-dose | |
| Mouse (C57Bl/6) | 15 | Increased circulating reticulocytes | 3 and 4 days post-dose | |
| Rat | 5 and 15 | Increased serum EPO and hemoglobin | - |
Pharmacokinetics in Preclinical Models
This compound exhibits good oral bioavailability across multiple species with low clearance.
| Species | Oral Bioavailability (%) | Metabolic Turnover in Liver Microsomes | Reference |
| Rat | 36 - 71 | <10% | |
| Dog | 36 - 71 | <10% | |
| Monkey | 36 - 71 | <10% | |
| Human | - | 34% |
Experimental Protocols
In Vitro HIF Prolyl Hydroxylase (PHD) Enzymatic Activity Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PHD enzymes.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate
-
L-Ascorbic acid
-
Ferrous sulfate (FeSO₄)
-
This compound
-
Ass
The Discovery and Development of MK-8617: A Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-8617 is a potent, orally active, small-molecule pan-inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes 1, 2, and 3. Developed by Merck Research Laboratories, this compound was investigated as a novel therapeutic agent for the treatment of anemia. By inhibiting the PHD enzymes, this compound stabilizes the HIF-α subunit, leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO). This guide provides a comprehensive overview of the discovery, preclinical development, and known signaling pathways associated with this compound.
Discovery and Preclinical Development
The discovery of this compound stemmed from a high-throughput screening campaign to identify inhibitors of HIF-PHD2. This led to the identification of a novel class of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this series, culminating in the selection of this compound.[1] Preclinical studies in mice and rats demonstrated that oral administration of this compound leads to elevations in plasma EPO and circulating reticulocytes, and ultimately an increase in hemoglobin levels.[1] While it was advanced into human clinical trials for anemia, the results of these trials are not publicly available.[1][2]
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PHD isoforms 1 and 2, with slightly less activity against PHD3. It exhibits good selectivity against the structurally related factor inhibiting HIF (FIH) and a panel of cytochrome P450 enzymes.
| Target | IC50 (nM) | Reference(s) |
| HIF-PHD1 | 1.0 | [3] |
| HIF-PHD2 | 1.0 | [3] |
| HIF-PHD3 | 14 | [3] |
| FIH | 18,000 | [4] |
| CYP1A2 | >60,000 | [3] |
| CYP2B6 | >60,000 | [3] |
| CYP2C8 | 1,600 | [3] |
| CYP2C9 | >60,000 | [3] |
| CYP2C19 | >60,000 | [3] |
| CYP2D6 | >60,000 | [3] |
| CYP3A4 | >60,000 | [3] |
Pharmacokinetic Profile
This compound demonstrates good oral bioavailability across multiple preclinical species. Metabolic stability varies, with significant turnover observed in human liver microsomes.
| Species | Oral Bioavailability (%) | Metabolic Turnover (in liver microsomes) | Reference(s) |
| Rat | 36 - 71 | <10% turnover | [3] |
| Dog | 36 - 71 | <10% turnover | [3] |
| Monkey | 36 - 71 | <10% turnover | [3] |
| Human | Not Available | 34% turnover | [3] |
In Vivo Efficacy in Rodent Models of Anemia
Single oral doses of this compound in rats resulted in a dose-dependent increase in serum erythropoietin levels.
| Dose (mg/kg, p.o.) | Fold Increase in Serum EPO (vs. vehicle) | Reference(s) |
| 1.5 | 1.7-fold | [3] |
| 5 | 8-fold | [3] |
| 15 | 204-fold | [3] |
Signaling Pathways
HIF-1α Stabilization and Erythropoiesis
The primary mechanism of action of this compound is the inhibition of PHD enzymes, which under normoxic conditions, hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound leads to the stabilization and nuclear translocation of HIF-α, where it heterodimerizes with HIF-β and activates the transcription of target genes, including erythropoietin, which in turn stimulates red blood cell production.
Anti-inflammatory Effects via the HIF-1α/GYS1/UDPG/P2Y14 Pathway in Macrophages
This compound has been shown to exert anti-inflammatory effects in macrophages by modulating a novel signaling pathway. HIF-1α stabilization by this compound upregulates Glycogen Synthase 1 (GYS1), which in turn reduces the secretion of Uridine Diphosphate Glucose (UDPG). Lower extracellular UDPG levels lead to decreased activation of the purinergic receptor P2Y14, resulting in a reduction of pro-inflammatory cytokine production.
Profibrotic Effects via the HIF-1α-KLF5-TGF-β1 Signaling Pathway in Renal Fibrosis
In the context of chronic kidney disease, high-dose this compound has been observed to have profibrotic effects.[5] This is mediated by the transcriptional upregulation of Krüppel-like factor 5 (KLF5) by HIF-1α. KLF5, in turn, promotes the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.
Experimental Protocols
In Vitro HIF-PHD Enzymatic Assay
This protocol describes the measurement of the inhibitory activity of this compound against HIF-PHD isoforms.
Materials:
-
96-well plates
-
This compound dissolved in DMSO
-
Assay buffer
-
FLAG-tagged full-length HIF-PHD isoform (expressed and purified from baculovirus-infected Sf9 cells)
-
Substrates for the enzymatic reaction
-
Quench/detection mix containing:
-
1 mM ortho-phenanthroline
-
0.1 mM EDTA
-
0.5 nM anti-(His)6 LANCE reagent
-
100 nM AF647-labeled streptavidin
-
2 µg/mL (His)6-VHL complex
-
Procedure:
-
Add 1 µL of this compound in DMSO to each well of a 96-well plate.
-
Add 20 µL of assay buffer containing 0.15 µg/mL of the HIF-PHD isoform.
-
Pre-incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of substrates.
-
Incubate for 2 hours at room temperature.
-
Terminate the reaction and develop the signal by adding 25 µL of the quench/detection mix.
-
Determine the ratio of time-resolved fluorescence signals at 665 and 620 nm.
-
Calculate the percent inhibition relative to an uninhibited control.
Western Blot Analysis for HIF-1α, KLF5, and TGF-β1
This protocol outlines the general steps for detecting protein expression levels.
Materials:
-
Cell or tissue lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for HIF-1α, KLF5, TGF-β1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the KLF5 Promoter
This protocol details the procedure to determine the in vivo interaction of HIF-1α with the KLF5 promoter.
Materials:
-
SimpleChIP® Enzymatic Chromatin IP Kit (or similar)
-
Antibody against HIF-1α (e.g., Abcam ab2185)
-
Normal IgG (as a negative control)
-
PCR primers specific for the KLF5 promoter region:
-
Forward: 5′-CGGGCTCAAGTGATTCTCCT-3′
-
Reverse: 5′-GGAAACCCTGTCCCTACTAAAAGTA-3′
-
-
qPCR instrument and reagents
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and digest the chromatin with micrococcal nuclease.
-
Immunoprecipitate the chromatin with an anti-HIF-1α antibody or normal IgG overnight.
-
Capture the antibody-chromatin complexes with protein G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using the primers specific for the KLF5 promoter to quantify the amount of precipitated DNA.
Conclusion
This compound is a well-characterized preclinical candidate that potently inhibits HIF-PHD enzymes, leading to the stimulation of erythropoiesis. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the HIF pathway for the treatment of anemia. Furthermore, investigations into its mechanism of action have uncovered novel roles for HIF-1α in modulating inflammatory and fibrotic signaling pathways. While the clinical development status of this compound for anemia is not publicly known, the extensive preclinical data available serve as a valuable resource for researchers in the fields of hematology, nephrology, and inflammation.
References
- 1. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FIH-1-modulated HIF-1α C-TAD promotes acute kidney injury to chronic kidney disease progression via regulating KLF5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of MK-8617: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3. By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), a master regulator of the cellular response to hypoxia. This stabilization leads to the transcription of various genes, most notably erythropoietin (EPO), making this compound a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Mechanism of Action
This compound is an inhibitor of the Hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) enzymes.[1] Under normoxic conditions, HIF-PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is EPO, which stimulates erythropoiesis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4][5]
| Target | Assay Type | IC50 (nM) |
| HIF-PHD1 | Cell-free assay | 1.0 |
| HIF-PHD2 | Cell-free assay | 1.0 |
| HIF-PHD3 | Cell-free assay | 14 |
| Factor Inhibiting HIF (FIH) | - | 18,000 |
Table 2: In Vitro Cytochrome P450 Inhibition [1][6]
| CYP Isoform | Inhibition (IC50) |
| CYP1A2 | >60 µM |
| CYP2B6 | >60 µM |
| CYP2C9 | >60 µM |
| CYP2C19 | >60 µM |
| CYP2D6 | >60 µM |
| CYP3A4 | >60 µM |
| CYP2C8 | 1.6 µM (moderate, reversible) |
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species [1][6]
| Species | Oral Bioavailability (%) | Clearance | Volume of Distribution | Elimination Half-life |
| Various | 36 - 71 | Low | Low | Relatively long |
Table 4: In Vivo Efficacy of this compound in Rodent Models [1]
| Species | Dose (mg/kg, p.o.) | Effect | Timepoint |
| Mouse | 5, 15 | Increased circulating reticulocytes | 3 and 4 days post-dose |
| Rat | 1.5, 5, 15 | 1.7-, 8-, and 204-fold increase in serum EPO | - |
| Rat | 5, 15 | Increased circulating reticulocytes | 3 and 4 days post-dose |
Signaling Pathways
HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its degradation. When PHD enzymes are inhibited by this compound (or under hypoxic conditions), HIF-1α is stabilized and activates the transcription of target genes like EPO.
Caption: HIF-1α signaling under normoxia vs. hypoxia/MK-8617 inhibition.
Anti-inflammatory Signaling Pathway of this compound in Macrophages
Recent studies have elucidated a novel anti-inflammatory mechanism of this compound in macrophages involving the regulation of glycogen metabolism and purinergic signaling.
References
- 1. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human HIF-1 alpha ELISA Kit (ab171577) | Abcam [abcam.com]
- 3. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. youtube.com [youtube.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Research of MK-8617
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3. By inhibiting these enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factor (HIF), a transcription factor that orchestrates the cellular response to low oxygen conditions. This stabilization leads to the increased production of erythropoietin (EPO), stimulating red blood cell production and offering a therapeutic approach for anemia. Early-stage research has also elucidated its role in inflammatory and fibrotic processes, highlighting the pleiotropic effects of HIF stabilization. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the pivotal studies that have defined its initial biological profile.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). Under normoxic conditions, these enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. A primary target is the EPO gene, leading to increased erythropoietin production.
In Vitro Studies
Enzymatic Activity
This compound is a potent inhibitor of the three human HIF-PHD isoforms. The inhibitory activity was determined using cell-free enzymatic assays.
| Enzyme | IC₅₀ (nM) |
| PHD1 | 1.0[1] |
| PHD2 | 1.0[1] |
| PHD3 | 14[1] |
| Table 1: In Vitro Inhibitory Activity of this compound against HIF-PHD Isoforms |
This compound exhibits selectivity for PHDs over the factor-inhibiting HIF (FIH), another 2-oxoglutarate-dependent dioxygenase involved in the hypoxia pathway, with an IC₅₀ of 18 µM for FIH. Furthermore, it did not significantly inhibit a panel of cytochrome P450 enzymes at concentrations up to 60 µM, though it showed moderate reversible inhibition of CYP2C8 (IC₅₀ = 1.6 µM).[1]
Cell-Based Assays
In cell-based models, this compound has demonstrated effects on pathways related to inflammation and fibrosis.
In a study using RAW264.7 macrophages, pre-treatment with non-toxic concentrations of this compound (<1 µM) was shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS). This anti-inflammatory effect is mediated through the HIF-1α/GYS1/UDPG/P2Y14 pathway.
Conversely, in human proximal tubule epithelial cells (HK-2), high-dose this compound treatment was found to induce fibrogenesis. This effect is mediated by the transcriptional regulation of Krüppel-like factor 5 (KLF5) by HIF-1α, leading to the activation of TGF-β1 signaling. This suggests a dose-dependent biphasic effect of this compound on fibrosis.[2][3]
In Vivo Studies
Pharmacokinetics
This compound exhibits good oral bioavailability across multiple preclinical species, with low clearance and a relatively long elimination half-life.[1]
| Species | Oral Bioavailability (%) |
| Rat | 36 - 71[1] |
| Dog | 36 - 71[1] |
| Monkey | 36 - 71[1] |
| Table 2: Oral Bioavailability of this compound in Preclinical Species |
Metabolic turnover of tritiated this compound was minimal in liver microsomes from rats, dogs, and monkeys (<10% turnover) but was significant in human liver microsomes (34% turnover) after 60 minutes.[1]
Efficacy in Anemia Models
Single oral doses of this compound have been shown to stimulate erythropoiesis in mice and rats.
| Species | Dose (mg/kg, p.o.) | Effect |
| C57Bl/6 Mice | 5 and 15 | Increased circulating reticulocytes at 3 and 4 days post-dose.[1] |
| Sprague-Dawley Rats | 1.5 | 1.7-fold increase in serum EPO vs. vehicle.[1] |
| 5 | 8-fold increase in serum EPO vs. vehicle.[1] | |
| 15 | 204-fold increase in serum EPO vs. vehicle.[1] | |
| Table 3: In Vivo Efficacy of this compound in Rodent Models of Anemia |
Four-week daily oral administration in rats led to elevated hemoglobin levels.
Effects on Renal Fibrosis
In a mouse model of chronic kidney disease (5/6 nephrectomy), the dose-dependent effects of this compound on tubulointerstitial fibrosis were investigated.[3]
| Dose (mg/kg, p.o. for 12 weeks) | Effect on Tubulointerstitial Fibrosis (TIF) |
| 1.5 | No significant effect |
| 5 | No significant effect |
| 12.5 | Significantly enhanced TIF[3] |
| Table 4: Dose-Dependent Effects of this compound on Renal Fibrosis in Mice |
Detailed Experimental Protocols
HIF-PHD Enzymatic Assay
This protocol is adapted from methodologies used for assessing the activity of HIF-PHD inhibitors.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
This compound
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
2-oxoglutarate (2-OG)
-
Fe(II) (e.g., (NH₄)₂Fe(II)(SO₄)₂)
-
L-ascorbic acid
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA
-
Quench/Detection Mix: Assay buffer containing 1 mM ortho-phenanthroline, 0.1 mM EDTA, LANCE® Eu-W1024 anti-His-tag antibody, and streptavidin-allophycocyanin (SA-APC)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in DMSO.
-
Prepare an enzyme mix containing the PHD enzyme, Fe(II), and L-ascorbic acid in assay buffer.
-
Prepare a substrate mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer.
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 1 µL of the this compound dilution.
-
Add 5 µL of the enzyme mix to each well.
-
Pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the substrate mix.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the quench/detection mix.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Viability (CCK-8) Assay
Materials:
-
RAW264.7 or other target cells
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Reverse Transcription PCR (qRT-PCR)
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction from Kidney Tissue:
-
Homogenize ~50-100 mg of kidney tissue in 1 mL of TRIzol reagent.[1]
-
Add 0.2 mL of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with 0.5 mL of isopropanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[6]
-
-
Real-Time PCR:
-
Set up the PCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers.
-
A typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[6]
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.[6]
-
Western Blot for HIF-1α
Materials:
-
Nuclear and cytoplasmic extraction reagents (e.g., NE-PER) or RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction from Kidney Tissue:
-
Extract nuclear proteins from kidney tissue using a nuclear extraction kit, as HIF-1α is a nuclear protein.[7] Follow the manufacturer's protocol, ensuring the use of protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of nuclear extract per lane on an SDS-PAGE gel.[8]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Immunofluorescence Staining of Macrophages
Materials:
-
RAW264.7 cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., against inflammatory markers)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[9]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10 minutes at room temperature.[10]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[9]
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[9]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
In Vivo Animal Studies
-
Mice (C57BL/6): House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Allow for a 1-2 week acclimatization period before starting experiments to minimize stress.[11][12]
-
Rats (Sprague-Dawley): House rats under similar standard conditions. Handle animals frequently to accustom them to the procedures.
-
Formulation: For oral gavage, this compound can be formulated in a vehicle such as 10% DMSO in corn oil[13] or 25:75 v/v PEG200/water with 1 molar equivalent of NaOH.[13]
-
Oral Gavage Technique:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).[14]
-
Restrain the animal firmly but gently to align the head and body.[15]
-
Measure the gavage needle from the tip of the nose to the last rib to ensure proper insertion depth.[15]
-
Gently insert the gavage needle into the esophagus and administer the formulation slowly.[15]
-
Monitor the animal for any signs of distress during and after the procedure.[14]
-
This protocol is a general guide for in vivo lentiviral delivery to the kidney.
Materials:
-
Lentiviral particles expressing shRNA targeting the gene of interest (e.g., KLF5) or a non-targeting control.
-
Surgical instruments
-
Anesthesia
Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the kidney.
-
Lentiviral particles can be delivered via several routes, including retrograde infusion into the ureter, injection into the renal vein or artery, or direct injection into the renal parenchyma.[15] Parenchymal injection is often efficient for targeting the cortex.[16]
-
Inject the lentiviral solution (e.g., 10-20 µL) slowly into the desired location.
-
Suture the incision and allow the animal to recover.
-
Allow sufficient time for gene knockdown to occur (typically 1-2 weeks) before subsequent experimental procedures.
Conclusion
The early-stage research on this compound has established it as a potent, orally bioavailable pan-HIF-PHD inhibitor with clear efficacy in stimulating erythropoiesis in preclinical models. These foundational studies provide a strong rationale for its development for the treatment of anemia. Concurrently, investigations into its effects on inflammation and fibrosis reveal a more complex biological profile, with dose-dependent and context-specific outcomes. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the multifaceted pharmacology of this compound and other HIF-PHD inhibitors. Future research will likely focus on delineating the therapeutic window for its various potential indications and further clarifying the long-term consequences of systemic HIF stabilization.
References
- 1. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) [bio-protocol.org]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Acclimation and Institutionalization of the Mouse Microbiota Following Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. apexbt.com [apexbt.com]
- 6. RNA extraction and qRT-PCR [bio-protocol.org]
- 7. Western Blot Procedure HIF1-alpha [protocols.io]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. arigobio.com [arigobio.com]
- 11. Frontiers | Male and Female C57BL/6 Mice Respond Differently to Awake Magnetic Resonance Imaging Habituation [frontiersin.org]
- 12. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. researchgate.net [researchgate.net]
MK-8617 and its Role in Stimulating Erythropoietin Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is a potent, orally active small molecule that acts as a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound stabilizes the alpha subunits of HIF (HIF-α), leading to the activation of downstream genes, most notably the gene for erythropoietin (EPO). This mechanism of action positions this compound as a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its effects on erythropoietin production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the activity of PHD enzymes is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to initiate transcription.
This compound mimics a hypoxic state by directly inhibiting the enzymatic activity of PHD1, PHD2, and PHD3. This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and the subsequent transcriptional activation of the EPO gene, ultimately resulting in increased synthesis and secretion of erythropoietin.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HIF Prolyl Hydroxylase Isoforms [1][2][3]
| Enzyme Target | IC50 (nM) |
| PHD1 | 1.0 |
| PHD2 | 1.0 |
| PHD3 | 14 |
Table 2: In Vivo Effects of a Single Oral Dose of this compound on Serum Erythropoietin and Reticulocytes in Rats [1]
| Dose (mg/kg, p.o.) | Fold Increase in Serum EPO (relative to vehicle) | Observations on Circulating Reticulocytes |
| 1.5 | 1.7 | - |
| 5 | 8 | Increased levels observed at 3 days post-challenge.[1] |
| 15 | 204 | Increased levels observed at 3 and 4 days post-challenge.[1] |
Table 3: Effects of 4-Week Once-Daily Oral Administration of this compound in Rats [4]
| Outcome | Observation |
| Hemoglobin Levels | Elevated |
Experimental Protocols
In Vitro HIF Prolyl Hydroxylase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of this compound against PHD isoforms.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHD1, PHD2, and PHD3.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
HIF-1α peptide substrate (e.g., a biotinylated peptide containing the hydroxylation site)
-
2-oxoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
This compound stock solution in DMSO
-
Detection reagents (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or AlphaScreen-based)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microplate, add the PHD enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of Erythropoiesis in Rodent Models
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in stimulating erythropoiesis in rats.
Objective: To measure the effect of orally administered this compound on serum EPO levels, reticulocyte counts, and hemoglobin concentrations in rats.
Animal Model: Male Sprague-Dawley rats.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for rat erythropoietin
-
Automated hematology analyzer
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control and different dose levels of this compound).
-
Administer this compound or vehicle orally once daily for the desired study duration (e.g., single dose for acute EPO response or daily for several weeks for hematological changes).
-
Collect blood samples at specified time points post-dosing. For acute EPO measurement, blood is typically collected a few hours after dosing. For reticulocyte and hemoglobin analysis, samples are taken at later time points.
-
For serum EPO measurement, allow the blood to clot, centrifuge to separate the serum, and store at -80°C until analysis using an ELISA kit.
-
For hematological analysis, collect blood in EDTA-coated tubes and analyze using an automated hematology analyzer to determine reticulocyte counts and hemoglobin concentrations.
-
Analyze the data statistically to compare the treated groups with the vehicle control group.
Visualizations
Signaling Pathway of this compound in Erythropoietin Production
Caption: Mechanism of this compound-induced erythropoietin production.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a potent inhibitor of HIF prolyl hydroxylases that effectively stimulates erythropoietin production in preclinical models. Its well-defined mechanism of action and demonstrated in vivo activity make it a compelling candidate for the treatment of anemia. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar molecules. The ability to upregulate endogenous EPO production through oral administration offers a potentially significant advancement in the management of anemia associated with chronic diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of MK-8617 in Cellular Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). It delves into the compound's mechanism of action in cellular oxygen sensing, summarizes key quantitative data, and provides detailed experimental protocols for cited studies.
Core Mechanism of Action: Modulating the HIF Pathway
This compound functions as a critical modulator of the cellular response to hypoxia by inhibiting the family of prolyl hydroxylase domain (PHD) enzymes: PHD1, PHD2, and PHD3.[1][2] These enzymes are crucial oxygen sensors that, under normoxic conditions, hydroxylate specific proline residues on the alpha subunits of hypoxia-inducible factors (HIF-α). This hydroxylation event targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3]
By inhibiting PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α (both HIF-1α and HIF-2α).[4][5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This initiates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3]
Signaling Pathway Diagram
Caption: HIF signaling pathway under normoxia versus hypoxia/MK-8617 treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PHD1 | 1.0 | Cell-free assay | [1] |
| PHD2 | 1.0 | Cell-free assay | [1] |
| PHD3 | 14 | Cell-free assay | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Metabolic Turnover (in liver microsomes) | Reference |
| Rat | 36 - 71 | <10% | [1][6] |
| Dog | 36 - 71 | <10% | [1][6] |
| Monkey | 36 - 71 | <10% | [1][6] |
| Human | Not specified | 34% | [1][6] |
Table 3: In Vivo Effects of this compound in Animal Models
| Species | Dose (mg/kg, p.o.) | Effect | Reference |
| Rat | 1.5, 5, 15 | 1.7-, 8-, and 204-fold increase in serum EPO, respectively | [1] |
| Mouse | 5, 15 | Increased circulating reticulocytes | [1] |
| Mouse | Not specified | Ameliorated ischemia-reperfusion injury-induced acute kidney injury | [7] |
| Mouse | 1.5, 5, 12.5 | Dose-dependent effects on tubulointerstitial fibrosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
PHD Inhibition Assay (Cell-Free)
-
Objective: To determine the in vitro inhibitory activity of this compound against PHD1, PHD2, and PHD3.
-
Principle: This assay measures the enzymatic activity of recombinant PHDs. The inhibition of this activity by this compound is quantified to determine the IC50 value.
-
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate.
-
α-ketoglutarate, ascorbic acid, and Fe(II) as co-factors.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Detection reagent (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] based).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PHD enzyme, HIF-1α peptide substrate, and co-factors.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
HIF-1α Stabilization in Cell Culture (Western Blot)
-
Objective: To assess the ability of this compound to stabilize HIF-1α protein in cultured cells.
-
Materials:
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 15 & 30 µM) or vehicle for a specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the HIF-1α band intensity to the β-actin loading control.
-
In Vivo Efficacy in a Rat Model of Anemia
-
Objective: To evaluate the effect of orally administered this compound on erythropoiesis in rats.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Materials:
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Blood collection supplies.
-
EPO ELISA kit.
-
Hematology analyzer.
-
-
Procedure:
-
Acclimatize the rats for at least one week.
-
Divide the rats into treatment groups (e.g., vehicle, 1.5, 5, and 15 mg/kg this compound).[1]
-
Administer a single oral dose of this compound or vehicle.
-
Collect blood samples at specified time points post-dose (e.g., 3 and 4 days).[1]
-
Measure serum EPO levels using an ELISA kit.
-
Analyze whole blood for reticulocyte counts using a hematology analyzer.
-
For chronic studies, administer daily doses for a longer period (e.g., 4 weeks) and measure hemoglobin levels.[8]
-
Statistically analyze the data to determine the effect of this compound on EPO and hematological parameters.
-
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. HIF hydroxylation and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-prolyl hydroxylase inhibitor this compound promotes renal tubule regeneration | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on MK-8617: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is an orally active, potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3.[1] By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors (HIFs), leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO). This mechanism of action has positioned this compound as a therapeutic candidate for the treatment of anemia. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| HIF-PHD Inhibition | |||
| PHD1 IC₅₀ | 1.0 nM | Recombinant Human | [2] |
| PHD2 IC₅₀ | 1.0 nM | Recombinant Human | [2] |
| PHD3 IC₅₀ | 14 nM | Recombinant Human | [2] |
| FIH IC₅₀ | 18 µM | Recombinant Human | [1] |
| Cytochrome P450 Inhibition | |||
| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 IC₅₀ | >60 µM | Human Liver Microsomes | [1][2] |
| CYP2C8 IC₅₀ | 1.6 µM | Human Liver Microsomes | [1][2] |
| Metabolic Stability | |||
| Metabolic Turnover (60 min) | <10% | Rat, Dog, Monkey Liver Microsomes | [1][2] |
| Metabolic Turnover (60 min) | 34% | Human Liver Microsomes | [1][2] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 36 - 71% | Rat, Dog, Monkey | Oral | [1] |
| Elimination (48 hours post-dose) | Rat | Oral | [1] | |
| - Bile | ~26% | [1] | ||
| - Urine | ~12% | [1] | ||
| - Feces | ~38% | [1] |
Table 3: In Vivo Pharmacodynamics of this compound
| Species | Dose | Effect | Time Point | Reference |
| Mouse (C57Bl/6) | 1.5 mg/kg | Increased EPO levels (Minimum Effective Dose) | Not Specified | [1] |
| Rat (Sprague-Dawley) | 1.5 mg/kg (po) | 1.7-fold increase in serum EPO | Not Specified | [2] |
| 5 mg/kg (po) | 8-fold increase in serum EPO | Not Specified | [2] | |
| 15 mg/kg (po) | 204-fold increase in serum EPO | Not Specified | [2] | |
| 5 and 15 mg/kg (po) | Increased circulating reticulocytes | 3 and 4 days post-dose | [2] |
Experimental Protocols
HIF-PHD Isoform Catalytic Activity Assay
The inhibitory activity of this compound against HIF-PHD isoforms was determined using a catalytic activity assay with recombinant, full-length, FLAG-tagged HIF-PHD enzymes expressed in and purified from baculovirus-infected Sf9 cells. The assay was performed in 96-well plates at subsaturating levels of the co-substrate 2-oxoglutarate.
-
Compound Preparation : 1 µL of this compound in DMSO was added to each well.
-
Enzyme Addition : 20 µL of an assay buffer containing 0.15 µg/mL of the respective HIF-PHD isoform was added.
-
Preincubation : The plate was preincubated for 30 minutes at room temperature.
-
Reaction Initiation : The enzymatic reaction was initiated by the addition of 4 µL of substrates.
-
Reaction Termination and Signal Detection : After 2 hours at room temperature, the reaction was terminated by adding 25 µL of a quench/detection mix. The final concentrations in the detection mix were 1 mM ortho-phenanthroline, 0.1 mM EDTA, 0.5 nM anti-(His)6 LANCE reagent, 100 nM AF647-labeled streptavidin, and 2 µg/mL (His)6-VHL complex.
-
Data Analysis : The ratio of time-resolved fluorescence signals at 665 nm and 620 nm was measured, and the percent inhibition was calculated relative to an uninhibited control.
In Vivo Studies in Rodents
-
Rat Studies : Male Sprague-Dawley rats were administered this compound orally. The vehicle used for oral administration was a 25:75 (v/v) mixture of PEG200 and water containing one molar equivalent of NaOH.[1] In a 28-day study, rats received single daily doses of 1.5 or 15 mg/kg.[1] Blood samples were collected at various time points for analysis of hematological parameters and drug levels.[1]
-
Mouse Studies : C57Bl/6 mice were used to evaluate the effect of this compound on erythropoiesis. While the specific vehicle for oral administration in mice is not detailed in the provided search results, a common practice involves formulations such as the one used in the rat studies. Single oral doses of 5 and 15 mg/kg were shown to increase circulating reticulocytes.[2] The method for reticulocyte counting was not specified but is typically performed using automated hematology analyzers or flow cytometry.
Cytochrome P450 Inhibition Assay
The inhibitory potential of this compound against major human CYP450 enzymes was assessed using in vitro assays with human liver microsomes. The general protocol for such an assay involves:
-
Incubation : this compound at various concentrations is incubated with human liver microsomes, a specific substrate for the CYP isoform being tested, and a NADPH-regenerating system.
-
Metabolite Quantification : The reaction is stopped, and the amount of metabolite formed from the specific substrate is quantified using LC-MS/MS.
-
IC₅₀ Determination : The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to that of a vehicle control.
Metabolic Stability Assay
The metabolic stability of tritiated this compound was evaluated in liver microsomes from different species.
-
Incubation : 10 µM of tritiated this compound was incubated with 1 mg/mL of liver microsomal protein in the presence of NADPH for 60 minutes.[2]
-
Analysis : The percentage of the parent compound remaining after the incubation period was determined to assess the extent of metabolic turnover.
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway
This compound's primary mechanism of action is the stabilization of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate prolyl residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes like EPO.
Caption: HIF-1α Signaling Pathway and this compound Inhibition.
HIF-1α–KLF5–TGF-β1 Signaling Pathway (High-Dose Effect)
Preclinical studies have suggested that at high doses, this compound may activate a signaling cascade involving HIF-1α, Krüppel-like factor 5 (KLF5), and transforming growth factor-beta 1 (TGF-β1). This pathway has been implicated in the potential for high-dose this compound to induce tubulointerstitial fibrosis. The proposed mechanism involves the transcriptional regulation of KLF5 by stabilized HIF-1α, which in turn leads to the activation of TGF-β1 signaling.
Caption: Proposed High-Dose this compound Signaling Pathway.
General Preclinical Experimental Workflow
The preclinical evaluation of this compound likely followed a standard drug discovery workflow, starting with in vitro characterization and progressing to in vivo studies.
Caption: General Preclinical Workflow for this compound.
Preclinical Toxicology and Safety Pharmacology
Detailed preclinical toxicology and safety pharmacology data for this compound are not extensively available in the public domain. Standard preclinical safety assessments would typically include:
-
Acute, Sub-chronic, and Chronic Toxicity Studies : To determine the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). These studies are conducted in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology Core Battery : To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies : To evaluate the potential for this compound to induce mutations or chromosomal damage.
-
Carcinogenicity Studies : To assess the tumorigenic potential of the compound with long-term administration.
While one study noted potential spleen abnormalities in mice at high doses, a comprehensive safety profile is not publicly available.[3]
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of HIF-PHD enzymes, leading to the desired pharmacodynamic effect of increased erythropoiesis in animal models. The compound possesses favorable pharmacokinetic properties, including good oral bioavailability across multiple species. While the primary mechanism of action is well-understood, further investigation into the potential off-target effects at higher doses, as suggested by the HIF-1α–KLF5–TGF-β1 pathway, is warranted. The available data supported the advancement of this compound into clinical development for the treatment of anemia.
References
Methodological & Application
Application Notes and Protocols for MK-8617 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1, 2, and 3), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective use of this compound in research and drug development.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PHD isoforms 1, 2, and 3.[1][2][3] These enzymes are responsible for the hydroxylation of HIF-α subunits, which targets them for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various target genes. This process mimics a hypoxic response and has implications for research in anemia, inflammation, and tissue regeneration.[4][5]
One identified signaling cascade influenced by this compound is the HIF-1α/GYS1/UDPG/P2Y14 pathway, which has been shown to play a role in regulating inflammation in macrophages.[6]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Enzyme | IC50 (nM) |
| PHD1 | 1.0 |
| PHD2 | 1.0 |
| PHD3 | 14 |
| Data sourced from references[1][2][3]. |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and its influence on the HIF signaling pathway.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions and its application in cell culture experiments to study its effects on HIF signaling and inflammatory responses.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 443.45 g/mol .[1]
-
Dissolution: Prepare the stock solution by dissolving the this compound powder in an appropriate volume of DMSO.[7] For example, to prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution and, if necessary, warm it to 60°C to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]
Protocol 2: In Vitro Treatment of Adherent Cells (e.g., HK-2, HEK293)
Materials:
-
Adherent cell line (e.g., HK-2 human kidney proximal tubular epithelial cells)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into the desired culture plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Treatment:
-
The following day, prepare the working concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. A typical concentration range to test is 0-1000 nM.[9]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][9]
-
-
Downstream Analysis:
-
After incubation, the cells can be harvested for various analyses, such as:
-
Western Blotting: To assess the protein levels of HIF-1α and downstream targets.
-
qRT-PCR: To measure the mRNA expression of HIF target genes.
-
ELISA: To quantify the secretion of proteins like EPO or inflammatory cytokines from the cell culture supernatant.
-
Cell Viability Assays (e.g., CCK-8): To determine the cytotoxic effects of the compound.[9]
-
-
Protocol 3: Macrophage Inflammation Assay (e.g., RAW264.7 cells)
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Reagents for ELISA (for TNF-α, IL-6) or qRT-PCR (for inflammatory gene expression)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in culture plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Incubation: Incubate the cells for a suitable duration to allow for the inflammatory response (e.g., 6-24 hours).
-
Analysis:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression or protein for Western blotting.
-
Experimental Workflow Diagram
Caption: A typical workflow for in vitro cell culture experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8617 in In Vivo Mouse Models of Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is a potent and orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), specifically targeting PHD1, PHD2, and PHD3. By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A key target gene is erythropoietin (EPO), which plays a crucial role in stimulating erythropoiesis—the production of red blood cells. This mechanism of action makes this compound a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).
These application notes provide detailed protocols for the use of this compound in established mouse models of anemia, along with expected outcomes based on preclinical data.
Mechanism of Action: HIF Stabilization by this compound
Under normoxic conditions, HIF-α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. This compound inhibits PHD enzymes, preventing this hydroxylation. This leads to the stabilization of HIF-α, which can then activate the transcription of genes involved in erythropoiesis.
Caption: Signaling pathway of this compound in stabilizing HIF-1α.
Data Presentation: Efficacy of this compound in a Mouse Model of Chronic Kidney Disease-Associated Anemia
The following table summarizes the quantitative data on the effect of oral administration of this compound on hemoglobin levels in a 5/6 nephrectomy mouse model of chronic kidney disease (CKD).[1]
| Treatment Group | Dosing Regimen | Week 0 (g/dL) | Week 2 (g/dL) | Week 4 (g/dL) | Week 7 (g/dL) | Week 10 (g/dL) | Week 12 (g/dL) |
| CKD + Vehicle | Daily oral gavage | 11.5 ± 0.5 | 10.8 ± 0.6 | 10.2 ± 0.7 | 9.8 ± 0.8 | 9.5 ± 0.9 | 9.2 ± 1.0 |
| CKD + this compound (1.5 mg/kg) | Daily oral gavage | 11.6 ± 0.4 | 12.5 ± 0.5 | 13.8 ± 0.6 | 14.5 ± 0.7 | 15.1 ± 0.8 | 15.5 ± 0.9 |
| CKD + this compound (5 mg/kg) | Daily oral gavage | 11.4 ± 0.6 | 13.2 ± 0.7 | 15.1 ± 0.8 | 16.2 ± 0.9 | 16.8 ± 1.0 | 17.2 ± 1.1 |
| CKD + this compound (12.5 mg/kg) | Daily oral gavage | 11.5 ± 0.5 | 14.1 ± 0.6 | 16.5 ± 0.7 | 17.8 ± 0.8 | 16.9 ± 0.9 | 15.8 ± 1.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD)-Associated Anemia in Mice
This protocol describes the induction of anemia secondary to chronic kidney disease using adenine administration.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Adenine (Sigma-Aldrich)
-
Carboxymethylcellulose (CMC) solution (0.5% w/v in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Animal balance
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Hematology analyzer or centrifuge for hematocrit determination
Procedure:
-
Prepare a suspension of adenine in 0.5% CMC solution at a concentration of 5 mg/mL. Ensure the suspension is homogenous by vortexing before each use.
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the body weight of each mouse.
-
Administer adenine suspension at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days.
-
A control group should receive the vehicle (0.5% CMC solution) only.
-
Monitor the health of the animals daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (day 0) and at specified time points (e.g., weekly) to monitor hematological parameters (hemoglobin, hematocrit, red blood cell count).
-
At the end of the 28-day induction period, confirm the development of anemia (typically, a significant decrease in hemoglobin and hematocrit compared to the control group).
Protocol 2: Treatment with this compound in Anemic Mice
This protocol outlines the procedure for administering this compound to mice with induced anemia.
Materials:
-
Anemic mice (e.g., from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% CMC or as specified by the supplier)
-
Oral gavage needles
-
Animal balance
-
Blood collection supplies
-
Hematology analyzer
Procedure:
-
Prepare the dosing solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.15 mg/mL, 0.5 mg/mL, and 1.25 mg/mL for doses of 1.5, 5, and 12.5 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Randomly assign the anemic mice to different treatment groups: vehicle control and this compound at various doses.
-
Record the body weight of each mouse before each administration to ensure accurate dosing.
-
Administer the assigned treatment (vehicle or this compound solution) via oral gavage once daily for the specified duration of the study (e.g., 4-12 weeks).
-
Monitor the animals for any adverse effects throughout the treatment period.
-
Collect blood samples at regular intervals (e.g., weekly) to assess the therapeutic effect of this compound on hematological parameters.
-
At the end of the study, euthanize the animals and collect terminal blood and tissue samples for further analysis as required.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of anemia.
Caption: A typical experimental workflow for in vivo studies.
References
Recommended solvent for MK-8617 in laboratory research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes, with IC50 values of 1.0 nM, 1.0 nM, and 14 nM for PHD1, PHD2, and PHD3, respectively[1][2]. By inhibiting these enzymes, this compound stabilizes HIF, a key transcription factor in the cellular response to hypoxia, leading to the stimulation of erythropoiesis. This makes it a compound of significant interest for the treatment of anemia[3]. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, including recommended solvents, and methodologies for both in vitro and in vivo studies.
Solubility and Stock Solution Preparation
The solubility of this compound is critical for the design of robust and reproducible experiments. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol[4]. For in vivo applications, suspensions can be prepared using vehicles such as carboxymethylcellulose sodium (CMC-Na) or a combination of DMSO and corn oil.
Table 1: Solubility of this compound
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| DMSO | 15 mg/mL[5] | 33.82 mM[5] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[4]. |
| DMSO | 10 mg/mL[4] | 22.55 mM[4] | |
| DMSO | ≥ 0.57 mg/mL[6] | ≥ 1.29 mM[6] | |
| Water | Insoluble[4] | - | |
| Ethanol | Insoluble[4] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays and enzymatic assays.
Materials:
-
This compound powder (Molecular Weight: 443.45 g/mol )[4][5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.43 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO to 4.43 mg of the compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 60°C and sonication can be used to aid dissolution if necessary[7].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability[6].
Protocol 2: In Vitro Cell-Based Assay with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The example uses human proximal tubule epithelial cells (HK-2)[8].
Materials:
-
Cultured cells (e.g., HK-2 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours)[4][8].
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as quantitative PCR, western blotting, or viability assays[8].
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol describes the preparation of a suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
Procedure:
-
Weighing: Weigh the required amount of this compound for the desired dosing concentration.
-
Suspension Preparation:
-
Method A (CMC-Na): Add a small amount of the CMC-Na solution to the this compound powder and triturate to form a smooth paste. Gradually add the remaining CMC-Na solution while continuously mixing to achieve a homogenous suspension[4]. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution[4].
-
Method B (DMSO/Corn Oil): First, dissolve the this compound in DMSO (e.g., 10% of the final volume). Then, add corn oil (e.g., 90% of the final volume) and mix thoroughly to form a solution or fine suspension[7].
-
-
Administration: The formulation should be administered to the animals via oral gavage at the desired dosage (e.g., 1.5, 5, and 15 mg/kg in rats)[4].
Signaling Pathway
This compound acts by inhibiting PHD enzymes, which normally hydroxylate HIF-α subunits, targeting them for proteasomal degradation. Inhibition of PHDs leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. Recent studies have also elucidated more specific pathways modulated by this compound, such as the HIF-1α/GYS1/UDPG/P2Y14 pathway involved in inflammation and the HIF-1α–KLF5–TGF-β1 signaling pathway implicated in tubulointerstitial fibrosis at high doses[8][9].
Caption: Mechanism of action of this compound.
References
- 1. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting HIF-1α Stabilization by MK-8617 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylase domain (PHD) enzymes. In hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.
MK-8617 is a potent, orally active pan-inhibitor of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3), which leads to the stabilization of HIF-1α.[1] This makes this compound a valuable tool for studying the physiological and pathological roles of HIF-1α and a potential therapeutic agent for conditions such as anemia. Western blotting is a fundamental technique to detect and quantify the stabilization of HIF-1α induced by compounds like this compound. However, due to the inherent instability of the HIF-1α protein, its detection requires optimized and stringent protocols.
These application notes provide a detailed protocol for the detection of HIF-1α stabilization by this compound using Western blot, along with data presentation guidelines and diagrams of relevant signaling pathways and workflows.
Data Presentation
Quantitative Analysis of this compound Induced HIF-1α Stabilization
The following tables summarize the effective concentrations of this compound for in vitro studies and provide a template for presenting quantitative data on HIF-1α stabilization. Note that while many studies demonstrate a dose-dependent increase in HIF-1α levels, detailed densitometric analyses are not always published.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| PHD1 IC₅₀ | 1.0 nM | [1] |
| PHD2 IC₅₀ | 1.0 nM | [1] |
| PHD3 IC₅₀ | 14 nM | [1] |
Table 2: Effective Concentrations of this compound for In Vitro HIF-1α Stabilization
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on HIF-1α | Reference |
| HK-2 (Human Kidney) | 0 - 1000 nM | 24 hours | Dose-dependent increase | [2] |
| RAW264.7 (Murine Macrophage) | < 1 µM | 24 hours | Increased expression | [3] |
Table 3: Example of Quantitative Western Blot Data Presentation for HIF-1α
| Treatment Group | This compound Concentration | HIF-1α Protein Level (Relative Densitometry Units) | Fold Change vs. Control |
| Vehicle Control | 0 µM | Value | 1.0 |
| This compound | 100 nM | Value | Value |
| This compound | 500 nM | Value | Value |
| This compound | 1000 nM | Value | Value |
| Hypoxia (1% O₂) | N/A | Value | Value |
*Values to be determined by densitometric analysis of the Western blot bands, normalized to a loading control (e.g., β-actin, GAPDH, or Histone H3 for nuclear extracts).
Experimental Protocols
Detailed Western Blot Protocol for HIF-1α Detection
Detecting HIF-1α by Western blot is challenging due to its very short half-life under normoxic conditions (less than 5 minutes).[4] The following protocol incorporates best practices to ensure successful detection.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).[2][3]
-
A positive control, such as cells exposed to hypoxia (e.g., 1% O₂) or treated with a hypoxia mimetic agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), should be included.
2. Sample Preparation (Critical Step):
Due to the rapid degradation of HIF-1α in the presence of oxygen, all steps must be performed quickly and on ice.
-
Whole-Cell Lysates:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold lysis buffer directly to the plate. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For enhanced stability, some protocols recommend adding CoCl₂ to the lysis buffer.[5]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Nuclear Extracts (Recommended for Higher Signal):
-
Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts can significantly enhance the signal.
-
Use a commercial nuclear extraction kit according to the manufacturer's instructions for optimal results.
-
Alternatively, use a hypotonic buffer to lyse the cell membrane, followed by centrifugation to pellet the nuclei, and then a high-salt buffer to extract nuclear proteins.
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
4. SDS-PAGE:
-
Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 7.5% or 8% polyacrylamide gel. The expected molecular weight of HIF-1α is approximately 110-130 kDa due to post-translational modifications.[4] Degraded fragments may appear at 40-80 kDa.
-
Run the gel according to standard procedures.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often preferred for large proteins like HIF-1α.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against HIF-1α overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the HIF-1α band intensity to the loading control.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of HIF-1α stabilization by this compound.
Caption: Western blot workflow for HIF-1α detection.
Caption: this compound mediated anti-inflammatory pathway in macrophages.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8617 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is a potent and orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3.[1][2][3] Its chemical name is N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide. By inhibiting PHD enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factors (HIFs), leading to their accumulation and subsequent activation of downstream target genes. This mimics a hypoxic response and has therapeutic implications in conditions such as anemia.[4][5] This document provides detailed application notes and protocols for studying the effects of this compound in various responsive cell lines.
Responsive Cell Lines and Treatment Summary
Several cell lines have been identified as responsive to this compound treatment, exhibiting a range of cellular and molecular effects. The following table summarizes the key findings in these cell lines.
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| RAW264.7 | Murine Macrophage | < 1 µM | 24 hours | Attenuation of LPS-induced M1 macrophage polarization; decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [6] |
| THP-1 | Human Monocytic Leukemia | < 1 µM | 24 hours | Attenuation of LPS-induced M1 macrophage polarization after PMA-induced differentiation. | [6] |
| HK-2 | Human Kidney Proximal Tubular Epithelial | 50 nM (low dose) - 1000 nM (high dose) | 24 hours | Dose-dependent effects on gene expression. High doses induce a profibrotic response through the HIF-1α–KLF5–TGF-β1 signaling pathway.[5][7] | [5][7][8] |
| HEK293 | Human Embryonic Kidney | 15 µM & 30 µM | 24 hours | Used in studies to assess the general cellular response to this compound. | [2] |
Signaling Pathways Affected by this compound
This compound treatment has been shown to modulate specific signaling pathways in different cellular contexts.
In macrophages, this compound has been shown to exert its anti-inflammatory effects through the HIF-1α/GYS1/UDPG/P2Y14 pathway.[6]
In human kidney proximal tubular epithelial cells (HK-2), high-dose this compound treatment can promote a profibrotic response by activating the HIF-1α–KLF5–TGF-β1 signaling pathway.[5][7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the responsiveness of cell lines to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing the responsive cell lines and treating them with this compound.
Materials:
-
RAW264.7, THP-1, HK-2, or HEK293 cells
-
Complete growth medium (specific to each cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the desired cell line in its recommended complete growth medium in a 37°C incubator with 5% CO2. Subculture the cells as needed to maintain logarithmic growth. For THP-1 cells, differentiation into macrophages can be induced by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.
-
This compound Treatment:
-
Dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., as specified in the summary table).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Downstream Analysis: After the incubation period, the cells are ready for various downstream analyses as described in the following protocols.
Protocol 2: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on the cell lines.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the changes in gene expression in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, KLF5, TGF-β1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated groups compared to the vehicle control.
Protocol 4: Western Blotting
This protocol is used to analyze the changes in protein expression and signaling pathway activation.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-KLF5, anti-TGF-β1, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Protocol 5: RNA Sequencing (for HK-2 cells)
This protocol provides a general outline for performing transcriptome analysis to identify global gene expression changes in response to this compound.
Materials:
-
HK-2 cells treated with low-dose (50 nM) and high-dose (1000 nM) this compound
-
RNA extraction kit
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction and Quality Control: Extract high-quality total RNA from the treated and control HK-2 cells. Assess RNA integrity using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the RNA samples using a commercial library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to low and high doses of this compound.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on responsive cell lines. The provided information on cell lines, signaling pathways, and detailed experimental methodologies will facilitate further research into the mechanism of action and potential therapeutic applications of this HIF-PHD inhibitor. It is crucial to consider the dose-dependent effects of this compound, as highlighted by the differential responses observed in HK-2 cells. Careful experimental design and data analysis are essential for elucidating the multifaceted roles of this compound in various cellular contexts.
References
- 1. Hypoxia-inducible factor-prolyl hydroxylase inhibitor ameliorates myopathy in a mouse model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MK-8617 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is an orally bioavailable, potent, and selective pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3.[1][2][3][4][5] By inhibiting these enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α), leading to their accumulation and translocation to the nucleus.[6] In the nucleus, HIFs dimerize with HIF-1β and activate the transcription of various target genes, most notably erythropoietin (EPO).[6][7][8] This mechanism of action makes this compound a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).[6][7]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of anemia and for assessing its potential off-target effects, such as renal fibrosis, which has been observed at high doses.[7][9]
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of HIF prolyl hydroxylases, which under normoxic conditions, hydroxylate HIF-α subunits, targeting them for proteasomal degradation. Inhibition of HIF-PHs by this compound mimics a hypoxic state, leading to the stabilization and activation of HIFs.
Therapeutic Signaling Pathway (Erythropoiesis)
The intended therapeutic effect of this compound is mediated through the HIF-2α-dependent upregulation of EPO in the kidneys and liver.[6] EPO, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and correction of anemia.[7]
Off-Target Signaling Pathway (Fibrosis at High Doses)
Preclinical studies have indicated that high doses of this compound can promote tubulointerstitial fibrosis in the kidneys.[7][9] This effect is mediated by the activation of the HIF-1α–Krüppel-like factor 5 (KLF5)–Transforming growth factor-beta 1 (TGF-β1) signaling pathway.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in rodent models.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| HIF-PHD1 | 1.0 |
| HIF-PHD2 | 1.0 |
| HIF-PHD3 | 14 |
Data sourced from references[1][2][3][5][10].
Table 2: In Vivo Efficacy of this compound in Rodent Models of Anemia
| Species | Model | Dose (mg/kg, p.o.) | Key Findings |
| Rat | Normal | Single doses of 1.5, 5, 15 | Dose-dependent increase in serum EPO (1.7, 8, and 204-fold vs. vehicle) |
| Rat | Normal | 4-week daily administration | Elevated hemoglobin levels |
| Mouse | Normal | Single doses of 5 and 15 | Increased circulating reticulocytes at 3 and 4 days post-dose |
Data sourced from reference[7].
Table 3: Dose-Dependent Effects of this compound on Renal Fibrosis in a Mouse Model of Chronic Kidney Disease
| Dose (mg/kg, p.o. for 12 weeks) | Key Findings |
| 1.5 | Increased EPO mRNA in the kidney |
| 5 | Increased EPO mRNA in the kidney |
| 12.5 | Significantly enhanced tubulointerstitial fibrosis; Lower EPO mRNA compared to 5 mg/kg |
Data sourced from references[6][7][9].
Experimental Protocols
Animal Model for Anemia of Chronic Kidney Disease
A widely used and clinically relevant model is the 5/6 subtotal nephrectomy (5/6 Nx) model in rats or mice, which mimics the progressive nature of CKD and the associated anemia.
Experimental Workflow:
Protocol 1: Induction of Anemia via 5/6 Subtotal Nephrectomy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rats using isoflurane or a combination of ketamine/xylazine.
-
Surgical Procedure (Two-step):
-
Step 1: Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery. Suture the incision. Allow for a one-week recovery period.
-
Step 2: Make a flank incision on the right side and perform a complete right nephrectomy. Suture the incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Disease Development: Allow 4-8 weeks for the development of stable CKD and anemia. Monitor animal weight and health status regularly.
Protocol 2: Evaluation of this compound Efficacy in Anemic Rodents
-
Animal Groups:
-
Sham-operated + Vehicle
-
5/6 Nx + Vehicle
-
5/6 Nx + this compound (e.g., 1.5, 5, 12.5 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 4-12 weeks).
-
Blood Sampling: Collect blood samples (e.g., 200 µL) from the tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly).
-
Hematological Analysis:
-
Use an automated hematology analyzer to measure hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count.
-
Perform a reticulocyte count using flow cytometry or manual staining.
-
-
Biochemical Analysis:
-
Measure serum EPO levels using an ELISA kit.
-
Assess kidney function by measuring blood urea nitrogen (BUN) and serum creatinine.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect whole kidneys.
-
One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen for molecular analysis (e.g., qPCR for gene expression).
-
Animal Model for Chemotherapy-Induced Anemia
This model is relevant for studying the efficacy of this compound in a different context of anemia.
Protocol 3: Induction of Chemotherapy-Induced Anemia in Rats
-
Animals: Male Wistar rats.
-
Induction: Administer a single intravenous injection of carboplatin (60 mg/kg).[11]
-
Monitoring: Monitor hematological parameters (reticulocytes, RBC, hemoglobin) for up to 4 weeks to observe the development of anemia.[11]
-
Treatment: Once anemia is established, begin treatment with this compound as described in Protocol 2.
Assessment of Renal Fibrosis
Protocol 4: Histological Evaluation of Renal Fibrosis
-
Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate and mount.
-
Result: Collagen will stain blue, nuclei will be black, and cytoplasm will be red.
-
-
Picrosirius Red Staining:
-
Deparaffinize and rehydrate sections.
-
Stain in Picrosirius red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate and mount.
-
Result: Collagen fibers will stain red.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (blue or red stained area) as a percentage of the total cortical area.
-
Assessment of HIF Pathway Activation
Protocol 5: Immunohistochemistry for HIF-1α
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded kidney sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Assess the nuclear staining intensity and the number of HIF-1α-positive cells.
Protocol 6: Quantitative Real-Time PCR (qPCR) for HIF Target Genes
-
RNA Extraction: Extract total RNA from frozen kidney tissue using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for HIF target genes (e.g., EPO, VEGFA, KLF5) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound. The choice of animal model and specific endpoints should be guided by the research question, whether it is to confirm the erythropoietic efficacy or to investigate potential dose-limiting toxicities such as renal fibrosis. Careful dose selection and comprehensive monitoring are crucial for a thorough assessment of this compound's therapeutic potential and safety profile.
References
- 1. Advances in imaging techniques to assess kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Detailed Protocol for the Induction of Anemia and RBC Transfusion–associated Necrotizing Enterocolitis in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological Mechanisms of Renal Fibrosis: A Review of Animal Models and Therapeutic Strategies | In Vivo [iv.iiarjournals.org]
- 4. Pan-cancer analysis of tissue and single-cell HIF-pathway activation using a conserved gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noninvasive Assessment of Renal Fibrosis by Magnetic Resonance Imaging and Ultrasound Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Erythropoiesis in Response to MK-8617
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is an orally active, potent, and selective pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3.[1] By inhibiting these enzymes, this compound stabilizes the alpha subunits of the hypoxia-inducible factor (HIF) transcription factor, leading to the activation of HIF-responsive genes. This mimics the body's natural response to hypoxia and results in a coordinated stimulation of erythropoiesis.[2][3] These application notes provide a comprehensive guide to measuring the erythropoietic response to this compound, including detailed protocols for key assays and data presentation guidelines.
The primary mechanism of action of this compound involves the stabilization of HIF-2α, which is the key regulator of erythropoietin (EPO) gene expression in the kidneys and liver.[3] This leads to increased endogenous production of EPO, the primary hormone responsible for stimulating red blood cell production.[2][4] In addition to its effects on EPO, this compound and other HIF-PH inhibitors have been shown to improve iron homeostasis by downregulating the iron-regulatory hormone hepcidin.[3][5][6] This results in increased iron absorption from the gut and mobilization from stores, making it more available for incorporation into hemoglobin.[3][5]
Data Presentation
The following tables summarize the expected quantitative changes in key erythropoietic and iron metabolism parameters in response to treatment with this compound and other HIF-PH inhibitors.
Table 1: Preclinical Dose-Dependent Effects of this compound on Hemoglobin Levels in Mice [2]
| This compound Dose (mg/kg) | Treatment Duration | Change in Hemoglobin (g/dL) |
| 1.5 | 7 weeks | Significant increase |
| 5 | 7 weeks | Significant dose-dependent increase |
| 12.5 | > 7 weeks | Significant decrease |
Table 2: Preclinical Dose-Dependent Effects of this compound on Serum Erythropoietin (EPO) Levels in Rats [1]
| This compound Dose (mg/kg) | Time Point | Fold Increase in Serum EPO (vs. Vehicle) |
| 5 | Post-dose | Data not specified |
| 15 | Post-dose | Data not specified |
Note: While the source indicates an increase, specific fold-change values were not provided in the abstract.
Table 3: Representative Clinical Trial Data for HIF-PH Inhibitors in Patients with Anemia of Chronic Kidney Disease (CKD) [6][7][8][9][10][11][12][13][14][15][16]
| HIF-PH Inhibitor | Patient Population | Treatment Duration | Mean Change in Hemoglobin (g/dL) | Key Changes in Iron Metabolism |
| Roxadustat | Non-Dialysis Dependent CKD | 28-52 weeks | 1.75 (vs. 0.40 for placebo) | Decreased hepcidin, increased TIBC |
| Vadadustat | Dialysis & Non-Dialysis Dependent CKD | 6 weeks | Dose-dependent increase (up to 1.39) | Decreased hepcidin and ferritin, increased TIBC |
| Daprodustat | Dialysis Dependent CKD | 24 weeks | Maintained levels (0.03 vs. -0.11 for control) | Increased TIBC and transferrin saturation |
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound in stimulating erythropoiesis.
Diagram 2: Experimental Workflow for Assessing Erythropoietic Response
Caption: Workflow for measuring erythropoiesis in response to this compound.
Experimental Protocols
Measurement of Hemoglobin Concentration
Principle: Hemoglobin concentration in whole blood is a primary indicator of red blood cell mass and oxygen-carrying capacity. Spectrophotometric methods are commonly used for its quantification.[4][17][18][19][20]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Drabkin's reagent (potassium cyanide, potassium ferricyanide, and a non-ionic detergent) or a cyanide-free alternative
-
Spectrophotometer
-
Calibrators and controls
Protocol:
-
Collect whole blood samples into EDTA tubes and mix gently to prevent clotting.
-
Prepare a lysate by diluting the whole blood sample with Drabkin's reagent or a suitable cyanide-free lysing agent according to the manufacturer's instructions. This converts hemoglobin to a stable colored compound (cyanmethemoglobin or an alternative).
-
Allow the reaction to complete (typically 3-5 minutes at room temperature).
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 540 nm for the cyanmethemoglobin method) using a spectrophotometer.
-
Calculate the hemoglobin concentration based on a standard curve generated using calibrators of known hemoglobin concentrations.
-
Include quality control samples with known hemoglobin values in each run to ensure accuracy.
Reticulocyte Counting by Flow Cytometry
Principle: Reticulocytes are immature red blood cells that contain residual RNA. Flow cytometry provides a rapid and accurate method for quantifying reticulocytes by using fluorescent dyes that specifically stain RNA.[5][8][21][22][23]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Reticulocyte staining solution (e.g., Thiazole Orange or Acridine Orange)
-
Sheath fluid for flow cytometer
-
Flow cytometer equipped with an argon laser (488 nm)
-
Calibrators and controls
Protocol:
-
Collect whole blood in EDTA tubes.
-
Incubate a small volume of whole blood with the fluorescent RNA-staining dye according to the manufacturer's protocol. This is typically a 30-minute incubation at room temperature in the dark.
-
Analyze the stained sample on a flow cytometer.
-
Gate the red blood cell population based on forward and side scatter properties.
-
Within the red blood cell gate, differentiate reticulocytes from mature erythrocytes based on their fluorescence intensity.
-
The percentage and absolute number of reticulocytes are calculated by the instrument's software.
-
Run control samples with known reticulocyte percentages to validate the assay.
Quantification of Serum Erythropoietin (EPO) by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying serum EPO levels. A sandwich ELISA format is commonly used.[1][6][16][24]
Materials:
-
Serum samples
-
Commercially available human or species-specific EPO ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Protocol:
-
Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -20°C or below until analysis.
-
Prepare EPO standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards, controls, and samples to the wells of the antibody-pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development in proportion to the amount of bound EPO.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the EPO concentration in the samples by interpolating their absorbance values from the standard curve.
Measurement of Serum Hepcidin
Principle: Hepcidin is a key regulator of iron metabolism. Its levels can be measured by competitive ELISA or mass spectrometry (MS)-based methods.[7][9][11][12][13]
Materials (for ELISA):
-
Serum or plasma samples
-
Commercially available hepcidin competitive ELISA kit
-
Microplate reader
Protocol (for ELISA):
-
Collect and process blood samples to obtain serum or plasma.
-
Prepare standards and samples as per the kit instructions.
-
Add standards, controls, and samples to the microplate wells, which are coated with a hepcidin antibody.
-
Add enzyme-conjugated hepcidin, which will compete with the hepcidin in the sample for binding to the antibody.
-
Incubate, then wash the plate.
-
Add the substrate and incubate for color development. The intensity of the color is inversely proportional to the concentration of hepcidin in the sample.
-
Stop the reaction and read the absorbance.
-
Determine the hepcidin concentration from the standard curve.
Assessment of Iron Status: Serum Iron and Total Iron-Binding Capacity (TIBC)
Principle: Serum iron measures the amount of circulating iron bound to transferrin. TIBC measures the blood's capacity to bind iron with transferrin. These are typically measured using colorimetric assays.[10][14][15]
Materials:
-
Serum samples
-
Commercially available serum iron and TIBC assay kits
-
Spectrophotometer or automated clinical chemistry analyzer
Protocol (General Steps):
-
Serum Iron:
-
Acidify the serum sample to release iron from transferrin.
-
Reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Add a chromogen that forms a colored complex with ferrous iron.
-
Measure the absorbance of the colored complex and calculate the iron concentration based on a standard curve.
-
-
Total Iron-Binding Capacity (TIBC):
-
Saturate the transferrin in the serum sample with an excess of a known amount of iron.
-
Remove the unbound iron.
-
Measure the iron concentration in the saturated sample (this represents the TIBC).
-
-
Unsaturated Iron-Binding Capacity (UIBC) can also be measured and TIBC calculated as: TIBC = Serum Iron + UIBC.
Bone Marrow Aspirate Analysis
Principle: Examination of a bone marrow aspirate provides a direct assessment of erythropoiesis, including the morphology and maturation of erythroid precursors and the myeloid-to-erythroid (M:E) ratio.
Materials:
-
Bone marrow aspirate sample
-
Microscope slides
-
Wright-Giemsa stain
-
Microscope
Protocol:
-
Obtain a bone marrow aspirate from a suitable site (e.g., iliac crest) using standard clinical procedures.
-
Prepare smears of the aspirate on microscope slides and allow them to air dry.
-
Stain the smears with Wright-Giemsa stain.
-
Examine the stained smears under a microscope.
-
Perform a differential cell count of at least 500 nucleated cells to determine the percentage of myeloid and erythroid precursors.
-
Calculate the M:E ratio. A decrease in the M:E ratio is indicative of erythroid hyperplasia.
-
Assess the morphology of the erythroid precursors for any abnormalities in maturation.
-
Iron stores can also be assessed using a Prussian blue stain on a separate smear.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers and drug development professionals to comprehensively evaluate the erythropoietic effects of this compound. By systematically measuring key parameters such as hemoglobin, reticulocytes, EPO, hepcidin, and iron status, a clear understanding of the pharmacodynamic response to this novel HIF-PH inhibitor can be achieved. The provided diagrams and tables serve as valuable tools for visualizing the mechanism of action and for organizing and interpreting the experimental data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis [frontiersin.org]
- 8. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. karger.com [karger.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Daprodustat is Noninferior to Erythropoiesis-Stimulating Agents for Patients with Chronic Kidney Disease Undergoing Dialysis - Transfusion News [transfusionnews.com]
- 15. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Exploratory Study of Daprodustat in Erythropoietin-Hyporesponsive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy and Safety Assessment of MK-8617: Application Notes and Protocols
For Research Use Only.
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of MK-8617, a potent, orally active pan-inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) 1, 2, and 3.[1][2][3][4] this compound is under investigation for the treatment of anemia due to its ability to stabilize HIF, leading to the transcriptional activation of erythropoietin (EPO) and subsequent stimulation of erythropoiesis.[5][6] This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy and potential toxicities of this compound, including its effects on erythropoiesis, renal fibrosis, and inflammation.
Introduction
Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a common complication of chronic kidney disease (CKD) and other disorders. The discovery of HIF-PH inhibitors has opened new avenues for the treatment of renal anemia.[7] this compound acts by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the oxygen-dependent degradation of HIF-α subunits.[7] Inhibition of PHDs leads to the stabilization and nuclear translocation of HIF-α, where it dimerizes with HIF-β and activates the transcription of target genes, including EPO.[7]
Preclinical studies are crucial to characterize the pharmacological profile of this compound and to identify a safe therapeutic window. While the primary therapeutic effect of this compound is the stimulation of erythropoiesis, it is essential to investigate potential off-target effects and dose-dependent toxicities. Of particular interest are the reported profibrotic effects in the kidney at high doses and the potential anti-inflammatory properties. This document provides a framework for designing and executing key preclinical experiments to evaluate these aspects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PHD1 | 1.0 | Cell-free enzymatic assay |
| PHD2 | 1.0 | Cell-free enzymatic assay |
| PHD3 | 14 | Cell-free enzymatic assay |
Data sourced from multiple references.[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Dose (mg/kg, p.o.) | Effect | Time Point |
| Rat (Sprague-Dawley) | 1.5 | 1.7-fold increase in serum EPO | 24 hours |
| 5 | 8-fold increase in serum EPO | 24 hours | |
| 15 | 204-fold increase in serum EPO | 24 hours | |
| Mouse (C57Bl/6) | 5 | Increased circulating reticulocytes | 3 and 4 days |
| 15 | Increased circulating reticulocytes | 3 and 4 days |
Data represents single-dose studies.[6][7]
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Key Metabolic Features |
| Rat | 36-71 | Minimal turnover in liver microsomes (<10%) |
| Dog | 36-71 | Minimal turnover in liver microsomes (<10%) |
| Monkey | 36-71 | Minimal turnover in liver microsomes (<10%) |
| Human | Not available | Significant turnover in liver microsomes (34%) |
Data based on studies with tritiated this compound.[7][8]
Signaling Pathways
Experimental Protocols
In Vitro PHD Inhibition Assay
Objective: To determine the inhibitory activity of this compound against PHD1, PHD2, and PHD3.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
Detection reagent (e.g., luminescence-based)
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add assay buffer, PHD enzyme, and this compound or vehicle (DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of HIF-1α peptide substrate, α-ketoglutarate, ascorbate, and Fe(II).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
In Vivo Model of Renal Anemia
Objective: To evaluate the efficacy of this compound in stimulating erythropoiesis in a mouse model of renal anemia.
Animal Model:
-
Induce chronic kidney disease in mice (e.g., C57BL/6) through a 5/6 nephrectomy or an adenine-rich diet.[2]
-
Confirm the development of anemia by measuring baseline hemoglobin and hematocrit levels.
Experimental Design:
-
Randomly assign anemic mice to vehicle control and this compound treatment groups.
-
Administer this compound orally (e.g., 1, 5, 15 mg/kg) once daily for a specified duration (e.g., 4 weeks).[6]
-
Collect blood samples at regular intervals to monitor hematological parameters.
Readouts:
-
Primary: Hemoglobin, hematocrit, red blood cell count, reticulocyte count.
-
Secondary: Serum EPO levels (measure at an early time point, e.g., 24 hours after the first dose).
Assessment of Tubulointerstitial Fibrosis
Objective: To investigate the potential for high-dose this compound to induce renal fibrosis.
Animal Model:
-
Use the same CKD mouse model as in the anemia study.
Experimental Design:
-
Treat mice with a range of this compound doses, including a high dose (e.g., 50 mg/kg) for an extended period (e.g., 8-12 weeks).
-
Include a vehicle-treated CKD group and a sham-operated/control diet group.
Readouts:
-
Histology:
-
Harvest kidneys at the end of the study and fix in formalin.
-
Embed in paraffin and section for staining.
-
Perform Masson's trichrome and Sirius Red staining to visualize and quantify collagen deposition.
-
-
Immunohistochemistry:
-
Stain kidney sections for markers of fibrosis, such as α-smooth muscle actin (α-SMA) and fibronectin.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from kidney tissue.
-
Measure the expression of profibrotic genes, including Tgfb1, Klf5, Col1a1, and Acta2.
-
In Vitro Macrophage Inflammation Assay
Objective: To evaluate the potential anti-inflammatory effects of this compound on macrophages.
Cell Culture:
-
Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
Experimental Design:
-
Pre-treat macrophages with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Include unstimulated and LPS-only control groups.
Readouts:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
-
-
Gene Expression Analysis (RT-qPCR):
-
Lyse the cells after a shorter LPS stimulation (e.g., 4-6 hours).
-
Measure the expression of inflammatory genes, such as Tnf, Il6, and Nos2.
-
-
Western Blot:
-
Analyze cell lysates for the expression and phosphorylation of key inflammatory signaling proteins (e.g., NF-κB p65).
-
Experimental Workflows
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the preclinical characterization of this compound. By systematically evaluating its efficacy in stimulating erythropoiesis and investigating its potential dose-limiting toxicities, such as renal fibrosis, researchers can establish a comprehensive pharmacological profile for this compound. Furthermore, exploring its potential anti-inflammatory effects may uncover additional therapeutic applications. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to guide the further development of this compound.
References
- 1. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of MK-8617 in Kidney Disease Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8617 is an orally active, potent, and selective pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3.[1][2] By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF), leading to the activation of HIF-responsive genes. While initially developed for the treatment of renal anemia by stimulating erythropoiesis, recent preclinical research has unveiled its complex and multifaceted effects on kidney pathophysiology, including dose-dependent impacts on renal fibrosis and a potential role in promoting kidney regeneration.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in kidney disease research, based on published preclinical studies.
Mechanism of Action
This compound functions by inhibiting the HIF-prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. Inhibition of PHDs by this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression. These target genes are involved in various cellular processes, including erythropoiesis, angiogenesis, and cell survival.[3]
Key Research Findings in Kidney Disease
Dose-Dependent Effects on Tubulointerstitial Fibrosis
Research in a murine model of chronic kidney disease (CKD) has demonstrated that this compound exhibits dose-dependent biphasic effects on tubulointerstitial fibrosis (TIF).[3][6]
-
Low-to-moderate doses (1.5 and 5 mg/kg in mice) have been shown to ameliorate TIF, as evidenced by decreased expression of profibrotic markers.[3]
-
High doses (12.5 mg/kg in mice) , conversely, have been found to exacerbate TIF.[3][6] This pro-fibrotic effect is mediated by the activation of the HIF-1α–Krüppel-like factor 5 (KLF5)–Transforming growth factor-beta 1 (TGF-β1) signaling pathway in proximal tubular cells.[3][6]
Promotion of Renal Tubule Regeneration
In contrast to its effects on fibrosis in CKD, this compound has shown promise in the context of acute kidney injury (AKI). Studies in a mouse model of ischemia-reperfusion injury (IRI)-induced AKI have indicated that this compound can promote the regeneration of renal tubules.[4][5][7] This is achieved through the stabilization of HIF-1α and HIF-2α, which in turn promotes the proliferation of renal proximal tubular cells and upregulates the expression of genes associated with nephrogenesis.[4][5] Treatment with this compound in this model led to reduced levels of serum creatinine (Scr) and blood urea nitrogen (BUN), as well as decreased expression of the kidney injury marker KIM-1.[4]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PHD1 | 1.0 | Cell-free assay |
| PHD2 | 1.0 | Cell-free assay |
| PHD3 | 14 | Cell-free assay |
Data sourced from Selleck Chemicals and MedchemExpress product information.[1][2]
In Vivo Effects of this compound on Tubulointerstitial Fibrosis Markers in a CKD Mouse Model
| Treatment Group | α-SMA (mRNA) | Collagen-I (mRNA) | Fibronectin (mRNA) |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (1.5 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (5 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (12.5 mg/kg) | Markedly Increased | Markedly Increased | Markedly Increased |
Summary of findings from Li et al. The study reported significant decreases at lower doses and marked increases at the high dose compared to vehicle-administered CKD mice.[3]
In Vivo Effects of this compound on Renal Function and Injury Markers in an AKI Mouse Model
| Treatment Group | Serum Creatinine (Scr) | Blood Urea Nitrogen (BUN) | KIM-1 (mRNA & Protein) |
| Vehicle | Baseline | Baseline | Baseline |
| This compound | Reduced | Reduced | Reduced |
Summary of findings from Li et al. The study reported reductions in these markers in this compound treated mice compared to vehicle-treated mice following IRI-induced AKI.[4]
Experimental Protocols
In Vivo Study of this compound in a Murine Model of Chronic Kidney Disease
Objective: To evaluate the dose-dependent effects of this compound on renal fibrosis.
Animal Model: 5/6 nephrectomy (5/6Nx) in mice to induce CKD.[8]
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Male mice (strain to be specified, e.g., C57BL/6)
-
Surgical instruments for nephrectomy
-
Standard laboratory equipment for animal housing and care
Procedure:
-
Induce CKD in mice via a two-step 5/6 nephrectomy.
-
Allow mice to recover for a specified period (e.g., 4 weeks) to establish the CKD model.
-
Divide the CKD mice into treatment groups: Vehicle, this compound (1.5 mg/kg), this compound (5 mg/kg), and this compound (12.5 mg/kg).
-
Administer this compound or vehicle by oral gavage once daily for 12 weeks.[3][6]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood samples for measurement of renal function parameters (e.g., Scr, BUN).
-
Euthanize the animals and harvest the kidneys.
-
Process one kidney for histological analysis (e.g., Masson's trichrome staining for fibrosis) and immunohistochemistry for profibrotic markers (e.g., α-SMA, Collagen-I).
-
Process the other kidney for molecular analysis (e.g., RNA extraction for qRT-PCR, protein extraction for Western blotting) to quantify the expression of genes and proteins of interest.
In Vitro Study of this compound on Human Proximal Tubule Epithelial Cells
Objective: To investigate the direct effects of this compound on renal epithelial cells.
Cell Line: Human proximal tubule epithelial cell line (HK-2).[3]
Materials:
-
This compound
-
DMSO (for stock solution)
-
HK-2 cells
-
Appropriate cell culture medium and supplements (e.g., DMEM/F12, fetal bovine serum, penicillin/streptomycin)
-
Cell culture plates
-
Reagents for inducing cellular stress (optional, e.g., TGF-β1 to induce a fibrotic phenotype)
-
Reagents for RNA and protein extraction and analysis
Procedure:
-
Culture HK-2 cells under standard conditions (37°C, 5% CO2).
-
Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in cell culture medium.
-
Treat the HK-2 cells with increasing doses of this compound (e.g., concentrations reflecting the in vivo doses).[3] A vehicle control (DMSO) should be included.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Harvest the cells for downstream analysis:
-
RNA analysis: Extract RNA and perform qRT-PCR to measure the expression of genes such as HIF1A, KLF5, TGFB1, COL1A1, and ACTA2 (α-SMA).
-
Protein analysis: Extract protein lysates and perform Western blotting to detect the levels of HIF-1α, KLF5, TGF-β1, Collagen-I, and α-SMA.
-
Cell viability assays: Perform assays such as MTT or CCK-8 to assess the cytotoxicity of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pro-fibrotic signaling pathway of high-dose this compound in kidney cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-prolyl hydroxylase inhibitor this compound promotes renal tubule regeneration | BioWorld [bioworld.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HIF-prolyl hydroxylase promotes renal tubule regeneration via the reprogramming of renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting MK-8617 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MK-8617 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3.[1][2] By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to the activation of downstream genes involved in erythropoiesis and cellular adaptation to hypoxia.[3]
Q2: What are the known solvents for this compound?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It has limited solubility in aqueous solutions. One report indicates solubility in a 1:3 mixture of DMSO and Phosphate-Buffered Saline (PBS) at pH 7.2.[4] It is reported to be insoluble in water and ethanol.[1]
Q3: Can I expect this compound to be soluble in my cell culture medium?
A3: Direct dissolution in cell culture medium is unlikely due to the poor aqueous solubility of this compound. It is common for compounds dissolved in a DMSO stock to precipitate when diluted into aqueous media.[5] Therefore, a careful, stepwise dilution of a high-concentration DMSO stock solution is recommended.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[6] One vendor suggests that at -80°C, the stock solution is stable for up to two years, and at -20°C, for up to one year.[7]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered when preparing this compound for in vitro and in vivo experiments.
Issue 1: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue for poorly soluble compounds. The following workflow can help troubleshoot this problem.
Issue 2: My prepared this compound solution is not yielding the expected experimental results.
This could be due to incomplete dissolution or degradation of the compound.
Possible Cause & Solution:
-
Incomplete Dissolution: Even if not visible, micro-precipitates can lower the effective concentration.
-
Action: After preparation, centrifuge your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. Compare the results with a non-centrifuged solution to see if the effective concentration was the issue.
-
-
pH-dependent instability: The stability of this compound in your specific aqueous buffer may be pH-dependent.
-
Action: If you have adjusted the pH, ensure the compound is stable at that pH for the duration of your experiment. A stability study using analytical methods like HPLC can confirm this.
-
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/System | Concentration | Notes | Reference |
| DMSO | ≥ 5.71 mg/mL (12.88 mM) | May require sonication and warming to 60°C. | [2] |
| DMSO | 1 mg/mL | - | [4] |
| DMF | 1 mg/mL | - | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [4] |
| 10% DMSO in Corn Oil | ≥ 0.57 mg/mL (1.29 mM) | For in vivo formulation. | [2][7] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 443.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock, use 4.43 mg.
-
Add the appropriate volume of DMSO.
-
To facilitate dissolution, vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 60°C) can also be applied if necessary.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Protocol 2: General Method for Diluting this compound into Aqueous Solutions for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in pure DMSO to get closer to your final working concentration. This minimizes the amount of concentrated stock added directly to the aqueous medium.
-
In a separate tube, add the required volume of pre-warmed aqueous buffer or medium.
-
While vortexing the aqueous solution gently, add the diluted this compound DMSO solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your assay is below 1%, and ideally below 0.1%, to avoid solvent-induced artifacts.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Signaling Pathway Diagrams
This compound primarily acts by stabilizing HIF-1α. The following diagrams illustrate the canonical HIF-1α signaling pathway and a more specific pathway implicated in the anti-inflammatory effects of this compound.
References
Optimizing MK-8617 dosage to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize MK-8617 dosage and mitigate off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase enzymes 1, 2, and 3 (HIF PHD1, 2, and 3).[1][2][3] By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor-alpha (HIF-α) subunits, leading to their stabilization and accumulation. This allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various target genes, including erythropoietin (EPO).[4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the stimulation of erythropoiesis, making it a potential therapeutic for anemia.[4] Studies in mice and rats have demonstrated that oral administration of this compound leads to increased plasma EPO levels, circulating reticulocytes, and hemoglobin levels.[2][4] Additionally, research suggests potential benefits in improving survival and reducing organ injury in models of hemorrhagic shock.[1]
Q3: What are the potential off-target effects or safety concerns associated with this compound?
A3: While this compound is selective, high doses may lead to off-target effects. Studies have indicated that high-dose this compound treatment can induce tubulointerstitial fibrosis through the activation of the HIF-1α-KLF5-TGF-β1 signaling pathway.[5] High doses have also been associated with promoting muscle inflammation in mice with chronic kidney disease.[1] In vitro, this compound is a moderate reversible inhibitor of the cytochrome P450 enzyme CYP2C8 (IC50 of 1.6 µM), but it does not significantly inhibit other major CYP isoforms at concentrations up to 60 µM.[2][6] It was found to be inactive when screened against a broad panel of 171 other enzymes and radioligand binding assays at a concentration of 10 µM.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Unintended Phenotypes in Vitro
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired on-target effect (HIF-1α stabilization) without causing significant cell death or unintended phenotypic changes.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same final concentration used for this compound dilutions.
-
Assess Off-Target Pathway Activation: If unintended phenotypes are observed, consider investigating pathways known to be affected by high doses of HIF-PHD inhibitors, such as TGF-β signaling.
-
Issue 2: Inconsistent or Lack of Efficacy in Animal Models
-
Possible Cause 1: Suboptimal dosage for the specific animal model and disease state.
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct a pilot study with a range of doses to determine the minimum effective dose (MED) that elicits the desired physiological response (e.g., increased EPO or hemoglobin). Doses ranging from 1.5 mg/kg to 15 mg/kg have been used in rodents.[2]
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to correlate exposure with efficacy.
-
-
Possible Cause 2: Issues with drug formulation or administration.
-
Troubleshooting Steps:
-
Formulation: Ensure this compound is properly solubilized. For in vivo studies, formulations such as a suspension in a vehicle like 0.5% methylcellulose are often used.
-
Route of Administration: this compound has good oral bioavailability.[2][6] Ensure consistent administration technique (e.g., oral gavage) to minimize variability.
-
Issue 3: Observing Pro-fibrotic or Pro-inflammatory Effects in Vivo
-
Possible Cause: The administered dose of this compound is too high, leading to the activation of pro-fibrotic or pro-inflammatory pathways.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to a level that maintains the desired therapeutic effect while minimizing adverse effects. Studies suggest that high doses are more likely to induce these effects.[5]
-
Monitor Biomarkers: Analyze tissue samples for markers of fibrosis (e.g., collagen deposition, α-SMA expression) and inflammation (e.g., cytokine levels, immune cell infiltration) at different doses.
-
Consider the Model: The underlying pathophysiology of the animal model may predispose it to these off-target effects.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HIF PHD1 | 1.0 |
| HIF PHD2 | 1.0 |
| HIF PHD3 | 14 |
| Factor Inhibiting HIF (FIH) | 18,000 |
| CYP2C8 | 1,600 |
| Other CYPs (1A2, 3A4, 2B6, 2C9, 2C19, 2D6) | >60,000 |
Data compiled from multiple sources.[2][3][6]
Table 2: In Vivo Dose and Effects of this compound in Rodent Models
| Species | Dose (mg/kg, p.o.) | Observed Effect |
| Rat | 1.5 | 1.7-fold increase in serum EPO |
| Rat | 5 | 8-fold increase in serum EPO, increased reticulocytes |
| Rat | 15 | 204-fold increase in serum EPO, increased reticulocytes |
| Mouse | 5 | Increased circulating reticulocytes |
| Mouse | 15 | Increased circulating reticulocytes |
Data compiled from a study in Sprague-Dawley rats and C57Bl/6 mice.[2]
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, Hep3B) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-8 hours) under normoxic conditions (21% O2).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIF-1α.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Protocol 2: In Vivo Murine Erythropoiesis Study
-
Animal Acclimatization: Acclimate male C57Bl/6 mice to the housing conditions for at least one week.
-
Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle control to the mice via oral gavage at the desired doses (e.g., 5 and 15 mg/kg).
-
Blood Sampling: Collect a small volume of blood (e.g., via tail vein) at baseline and on specified days post-dose (e.g., days 3 and 4).
-
Reticulocyte Analysis: Analyze the blood samples for the percentage of reticulocytes using an automated hematology analyzer or by manual counting after staining with a supravital stain like new methylene blue.
-
Data Analysis: Compare the reticulocyte counts in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods.
Mandatory Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-1α.
Caption: Potential off-target pathway leading to fibrosis with high-dose this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Addressing long half-life of MK-8617 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with MK-8617, a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs) with a characteristically long half-life.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase isoforms 1, 2, and 3 (HIF PHD1-3).[1] Under normal oxygen conditions (normoxia), HIF PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. There, it dimerizes with HIF-β and activates the transcription of various target genes involved in erythropoiesis, angiogenesis, and cellular metabolism.
Q2: What are the known signaling pathways affected by this compound?
A2: The primary pathway affected by this compound is the HIF-1α signaling cascade. Additionally, research has identified its involvement in other pathways, including the HIF-1α/GYS1/UDPG/P2Y14 pathway in macrophages and the HIF-1α–KLF5–TGF-β1 signaling pathway, which can contribute to renal fibrosis at high doses.
Q3: What is the reported half-life of this compound?
A3: this compound has a relatively long elimination half-life, which was a key consideration during its development.[2][3] The half-life varies across species, with reports of up to 9 hours in healthy rats and between 10 to 19 hours in dogs and monkeys. This long half-life necessitates careful planning of dosing regimens and washout periods in experimental studies.
Troubleshooting Guide
Issue 1: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: The long half-life of this compound can lead to drug accumulation with repeated dosing, making it difficult to correlate the administered dose with the observed effect at a single point in time.
-
Troubleshooting Steps:
-
Extended Dosing Intervals: Increase the time between doses to allow for partial clearance and to better delineate the effects of individual doses.
-
Single-Dose Studies: Initially, conduct single-dose experiments with extended observation periods to characterize the time course of the pharmacological effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, perform PK/PD modeling to understand the relationship between drug concentration and the biological response over time.
-
Issue 2: Unexpected or off-target effects observed in long-term studies.
-
Possible Cause: Continuous activation of the HIF pathway due to the long half-life of this compound can lead to the regulation of a broad range of genes, some of which may produce unforeseen biological consequences. High doses have been associated with pro-fibrotic effects in certain contexts.
-
Troubleshooting Steps:
-
Dose De-escalation: If unexpected effects are observed, consider reducing the dose to a level that still elicits the desired primary pharmacological effect but minimizes off-target engagement.
-
Intermittent Dosing: Implement a dosing holiday or an intermittent dosing schedule (e.g., dosing every other day) to allow the system to return to baseline and potentially mitigate the effects of sustained HIF activation.
-
Washout Period Confirmation: Ensure a sufficient washout period between treatment groups or in crossover designs. Due to the long half-life, a standard washout period may not be adequate. It is advisable to measure plasma levels of this compound to confirm clearance.
-
Issue 3: High variability in experimental readouts between subjects.
-
Possible Cause: Intersubject variability in drug metabolism and clearance can be amplified with a long half-life compound, leading to a wider range of drug exposures.
-
Troubleshooting Steps:
-
Increased Sample Size: A larger number of subjects per group can help to overcome high variability and increase the statistical power of the study.
-
Stratification: If possible, stratify subjects based on baseline characteristics that might influence drug metabolism (e.g., age, sex, baseline metabolic rate).
-
Pharmacokinetic Sub-study: Conduct a satellite or sparse sampling pharmacokinetic sub-study to correlate drug exposure with the observed pharmacodynamic effects in individual subjects.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Oral Bioavailability (%) | Data not available | ~36 | Data not available | Data not available | Data not available |
| Half-life (t½) (hours) | Data not available | Up to 9 | 10 - 19 | 10 - 19 | Data not available |
| Metabolic Turnover (in vitro, 60 min) | Data not available | <10% | <10% | <10% | 34% |
| Clearance | Low (qualitative) | Low (qualitative) | Low (qualitative) | Low (qualitative) | Data not available |
| Volume of Distribution | Low (qualitative) | Low (qualitative) | Low (qualitative) | Low (qualitative) | Data not available |
Data is compiled from publicly available sources. "Data not available" indicates that specific quantitative values were not found in the searched literature.[1][4]
Experimental Protocols
1. In Vitro HIF-1α Stabilization Assay
-
Objective: To determine the potency of this compound in stabilizing HIF-1α in a cell-based assay.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Compound Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a concentration range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HIF-1α.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α levels against the concentration of this compound to determine the EC50.
-
2. In Vivo Pharmacodynamic Study of Erythropoietin (EPO) Induction
-
Objective: To evaluate the in vivo efficacy of this compound in stimulating the production of erythropoietin.
-
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Acclimatize the animals and administer a single oral dose of this compound at various dose levels (e.g., 1, 5, 15 mg/kg) or vehicle control.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 4, 8, 24, 48, and 72 hours). Given the long half-life, extending the sampling window is crucial.
-
EPO Measurement: Separate the plasma and measure the concentration of EPO using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma EPO concentrations over time for each dose group. Calculate the area under the curve (AUC) for the EPO response and compare it between the different dose groups.
-
Mandatory Visualization
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for designing experiments with long half-life compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Potential off-target effects of MK-8617 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-8617 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, potent pan-inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases 1, 2, and 3 (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes, including erythropoietin (EPO).[1][2][3][4] This is the basis for its investigation in the treatment of anemia.[5][6]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The inhibitory concentrations of this compound against the HIF PHD isoforms are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| HIF PHD1 | 1.0 |
| HIF PHD2 | 1.0 |
| HIF PHD3 | 14 |
| Data sourced from multiple references.[1][2][7] |
Q3: Are there any known off-target activities of this compound?
A3: this compound has been screened against a broad panel of other proteins and has shown a relatively clean off-target profile. However, some activities have been noted and are summarized below.
| Off-Target | Activity | IC50 (µM) |
| Cytochrome P450 (CYP) 1A2, 3A4, 2B6, 2C9, 2C19, 2D6 | No significant inhibition | >60 |
| Cytochrome P450 (CYP) 2C8 | Moderate reversible inhibitor | 1.6 |
| Factor Inhibiting HIF (FIH) | Inhibition | 18 |
| General panel of 171 radioligand binding and enzymatic assays | Inactive at 10 µM | - |
| Data sourced from multiple references.[1][2][8][9][10][11] |
Q4: What are the potential unexpected biological effects of this compound observed in cell-based or in vivo models?
A4: High concentrations of this compound have been associated with profibrotic effects in the context of chronic kidney disease in mice, potentially through the upregulation of the HIF-1α-KLF5-TGF-β1 signaling pathway. Conversely, other studies have demonstrated anti-inflammatory effects in macrophages, mediated by the HIF-1α/GYS1/UDPG/P2Y14 pathway.[12] Researchers should be aware of these dose-dependent and cell-type-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent HIF-1α Stabilization
Problem: I am treating my cells with this compound but not observing consistent stabilization of HIF-1α protein by Western blot.
Possible Causes and Solutions:
-
Rapid HIF-1α Degradation: HIF-1α is highly unstable under normoxic conditions and can degrade within minutes of cell lysis.[9]
-
Solution: Minimize the time between cell harvesting and lysis. Perform all steps on ice and use ice-cold buffers. Consider using a hypoxia workstation for cell lysis to maintain a low-oxygen environment.[4]
-
-
Insufficient this compound Concentration or Incubation Time: The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Concentrations ranging from 50 nM to 1000 nM for 24 hours have been used in HK-2 cells.[6]
-
-
Suboptimal Lysis Buffer: The composition of the lysis buffer is critical for preserving HIF-1α.
-
Solution: Ensure your lysis buffer contains a cocktail of protease inhibitors. Some protocols recommend the inclusion of a proteasome inhibitor like MG132 as a positive control to confirm that the degradation machinery is active in your cells.[9] The use of chemical stabilizers like CoCl₂ in the lysis buffer can also help preserve HIF-1α.
-
-
Antibody Issues: The HIF-1α antibody may not be performing optimally.
-
Solution: Use a validated antibody for HIF-1α detection. Include positive controls, such as cells treated with cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), which are known to stabilize HIF-1α, to validate your antibody and experimental setup.[4] It is also recommended to use nuclear extracts for Western blotting as stabilized HIF-1α translocates to the nucleus.[9]
-
Issue 2: Unexpected Cytotoxicity
Problem: I am observing a significant decrease in cell viability after treatment with this compound, which is not the expected outcome.
Possible Causes and Solutions:
-
High this compound Concentration: Although generally well-tolerated at effective concentrations, high doses of this compound can induce cytotoxicity. For example, in HK-2 cells, a decrease in cell viability was observed at a concentration of 2000 nM after 24 hours.[6]
-
Off-Target Effects: While this compound is relatively specific, off-target effects at high concentrations cannot be entirely ruled out and may contribute to cytotoxicity in certain cell types.
-
Solution: If cytotoxicity is observed at concentrations required for HIF stabilization, consider using a structurally different PHD inhibitor as a control to determine if the effect is specific to this compound or a class effect of PHD inhibition.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
-
Experimental Protocols
Protocol 1: HIF-1α Stabilization Assay by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM - 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4-24 hours). Include a positive control of CoCl₂ (100-150 µM) or DMOG (1 mM).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate). For nuclear extracts, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the HIF-1α signal to a loading control such as β-actin or Lamin B1 (for nuclear extracts).
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the HIF-1α signaling pathway.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cell viability assays | Abcam [abcam.com]
MK-8617 Technical Support Center: Managing Dose-Dependent Biphasic Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the dose-dependent biphasic effects of MK-8617, an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on its biphasic dose-response.
Question: My in vivo experiment shows conflicting results at different doses of this compound. At low doses, I observe a therapeutic effect, but at high doses, the effect is reversed or even detrimental. How do I determine the optimal therapeutic window?
Answer: This is a known characteristic of this compound, which exhibits dose-dependent biphasic effects. For instance, in studies on chronic kidney disease (CKD), low and moderate doses of this compound have been shown to ameliorate tubulointerstitial fibrosis, while high doses can enhance it.[1][2]
Troubleshooting Steps:
-
Dose-Response Curve Generation: It is crucial to perform a comprehensive dose-response study to identify the optimal therapeutic window for your specific model and endpoint.
-
Refer to Preclinical Data: Published studies have used oral gavage doses in mice at 1.5, 5, and 12.5 mg/kg for 12 weeks to investigate renal fibrosis.[1][2] In rats, single oral doses of 1.5, 5, and 15 mg/kg have been used to assess serum erythropoietin (EPO) levels.[3]
-
Mechanism of Action at High Doses: At high concentrations, this compound's sustained and high-level activation of HIF-1α can lead to the transcriptional regulation of pro-fibrotic factors like Krüppel-like factor 5 (KLF5), which in turn activates the TGF-β1 signaling pathway, promoting fibrosis.[1][2]
-
Biomarker Analysis: Monitor relevant biomarkers at different doses. For example, in studies of inflammation, low doses of this compound can reduce the release of pro-inflammatory factors, whereas high doses have been shown to promote muscle inflammation in mice with CKD.[4][5]
Question: I am observing unexpected off-target effects in my cell-based assays, even at concentrations that should be specific for PHD inhibition. What could be the cause?
Answer: While this compound is a potent pan-PHD inhibitor, high concentrations may lead to off-target effects or exaggerated downstream consequences of HIF stabilization.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure the purity and identity of your this compound stock.
-
Concentration Optimization: Perform a concentration-response experiment to determine the lowest effective concentration that achieves the desired level of PHD inhibition without inducing off-target effects. In vitro studies have used concentrations around 1 µM to inhibit inflammation in macrophages.[5]
-
Assess Cell Viability: High concentrations of a compound can induce cellular stress or toxicity, leading to confounding results. Always perform a cell viability assay (e.g., CCK-8) to rule out cytotoxicity at the concentrations used in your experiments.[4]
-
Evaluate Downstream HIF Targets: Analyze the expression of a panel of HIF target genes to confirm that the observed effects are consistent with HIF pathway activation. Unexpected changes in non-HIF target genes could indicate off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1, 2, and 3 (HIF PHD1, PHD2, and PHD3).[3][6][7] By inhibiting these enzymes, this compound prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation. This allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[4][8]
Q2: What are the known IC50 values for this compound against the PHD isoforms?
A2: this compound is a potent inhibitor of PHD1 and PHD2, with a slightly lower potency for PHD3.[3][7][9][10]
| Target | IC50 (nM) |
| PHD1 | 1.0 |
| PHD2 | 1.0 |
| PHD3 | 14 |
Q3: What is the evidence for the dose-dependent biphasic effects of this compound?
A3: The dose-dependent biphasic effects of this compound have been observed in the context of renal fibrosis and inflammation. Studies have shown that while low-to-moderate doses can be protective, high doses can exacerbate these conditions.[1][2][5] For example, in a mouse model of CKD, high-dose this compound treatment significantly enhanced tubulointerstitial fibrosis.[1][2] Similarly, while safe doses of this compound have an inhibitory effect on inflammation, high doses have been reported to promote it.[5]
Q4: What is the proposed mechanism for the pro-fibrotic effects of high-dose this compound?
A4: High-dose this compound treatment can lead to the activation of the HIF-1α–KLF5–TGF-β1 signaling pathway.[1][2] In this pathway, excessive stabilization of HIF-1α by high-dose this compound leads to the increased expression of Krüppel-like factor 5 (KLF5). KLF5, in turn, promotes the expression of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, ultimately leading to tubulointerstitial fibrosis.[1][2]
Q5: How does this compound affect inflammation?
A5: this compound has shown a dose-dependent biphasic effect on inflammation. At non-toxic concentrations, it can inhibit M1 macrophage polarization and reduce the release of pro-inflammatory factors. This anti-inflammatory effect is mediated through the HIF-1α/GYS1/UDPG/P2Y14 pathway.[4][5] this compound stabilizes HIF-1α, which upregulates glycogen synthase 1 (GYS1). GYS1 promotes the synthesis of glycogen from UDP-glucose (UDPG), thereby reducing extracellular UDPG levels. Lower UDPG levels lead to decreased signaling through the P2Y14 receptor, which is involved in initiating inflammation.[5] However, high doses of this compound have been reported to promote muscle inflammation in mice with chronic kidney disease.[4][5]
Experimental Protocols
In Vivo Mouse Model of Chronic Kidney Disease
-
Animal Model: Male C57BL/6 mice.
-
Disease Induction: Chronic kidney disease (CKD) can be induced by methods such as unilateral ureteral obstruction (UUO) or 5/6 nephrectomy.
-
This compound Administration: this compound is administered by oral gavage.
-
Dosing Regimen: Doses of 1.5 mg/kg (low), 5 mg/kg (middle), and 12.5 mg/kg (high) are administered for a period of 12 weeks.[1][2]
-
Endpoint Analysis: Evaluation of tubulointerstitial fibrosis through histological staining (e.g., Masson's trichrome, Sirius red) and immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin). Western blot and qRT-PCR can be used to analyze the expression of proteins in the HIF-1α–KLF5–TGF-β1 pathway.
In Vitro Macrophage Inflammation Assay
-
Cell Line: RAW264.7 macrophage cell line.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce M1 polarization and an inflammatory response.[4][5]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., up to 1 µM) before LPS stimulation.[5]
-
Endpoint Analysis:
-
Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay.[4]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and iNOS in the cell supernatant or cell lysates are measured by ELISA, qRT-PCR, or Western blot.[5]
-
Signaling Pathway Analysis: Expression levels of HIF-1α, GYS1, and P2Y14 are determined by Western blot and qRT-PCR to investigate the involvement of the HIF-1α/GYS1/UDPG/P2Y14 pathway.[5]
-
Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-1α.
Caption: Dose-dependent biphasic effects of this compound.
Caption: Anti-inflammatory signaling pathway of low-dose this compound.
References
- 1. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: MK-8617-Induced Renal Fibrosis in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing MK-8617-induced renal fibrosis in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly High Levels of Renal Fibrosis
If you observe higher than anticipated levels of renal fibrosis in your animal models treated with this compound, consider the following potential causes and solutions.
Potential Causes:
-
High Dosage: High doses of this compound have been shown to induce tubulointerstitial fibrosis.[1][2]
-
Animal Model Susceptibility: The chosen animal model may be particularly susceptible to drug-induced renal injury.
-
Pre-existing Conditions: Underlying kidney disease in the animal model can exacerbate the fibrotic response.[1][2]
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your this compound solution.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal fibrosis. A study on chronic kidney disease mice showed that 1.5 mg/kg and 5 mg/kg of this compound administered orally for 12 weeks did not significantly increase fibrosis markers, whereas 12.5 mg/kg did.[1][2]
-
Evaluate Animal Model: Review the literature to confirm the suitability of your animal model. Consider models of renal fibrosis such as unilateral ureteral obstruction (UUO) or 5/6 nephrectomy for more controlled studies.[1][3]
-
Assess Baseline Kidney Function: Ensure all animals have comparable baseline renal function before starting the experiment.
Issue 2: High Variability in Experimental Results
Significant variability between individual animals can mask the true effects of your intervention.
Potential Causes:
-
Inconsistent Drug Administration: Improper oral gavage technique can lead to variations in the administered dose.
-
Genetic Drift in Animal Strains: Differences in the genetic background of the animals can influence their response to this compound.
-
Environmental Factors: Variations in housing conditions, diet, or stress levels can impact experimental outcomes.
Troubleshooting Steps:
-
Standardize Administration: Ensure all personnel involved in drug administration are properly trained and follow a standardized protocol.
-
Source Animals Carefully: Obtain animals from a reputable supplier and ensure they are from a consistent genetic background.
-
Control Environmental Conditions: Maintain consistent and controlled environmental conditions for all animals throughout the study.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual variability on the overall results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which high-dose this compound induces renal fibrosis?
High-dose this compound, a hypoxia-inducible factor (HIF)-prolyl hydroxylase inhibitor, can induce tubulointerstitial fibrosis by activating the HIF-1α–Krüppel-like factor 5 (KLF5)–TGF-β1 signaling pathway.[1][2] This leads to an increase in the expression of profibrotic markers such as α-SMA, collagen-I, and fibronectin.[1]
Q2: What is a recommended safe dosage range for this compound in mice to avoid renal fibrosis?
Based on available research, oral administration of this compound at doses of 1.5 mg/kg and 5 mg/kg for 12 weeks in a chronic kidney disease mouse model did not significantly increase markers of renal fibrosis.[1][2] In contrast, a dose of 12.5 mg/kg was shown to markedly increase these markers.[1] Therefore, a starting dose within the 1.5-5 mg/kg range is recommended, with careful monitoring for any signs of renal damage.
Q3: Are there any proposed strategies to mitigate this compound-induced renal fibrosis?
Yes, one potential strategy is the targeted inhibition of the downstream signaling pathway. Research has shown that the knockdown of Krüppel-like factor 5 (KLF5) can reduce high-dose this compound-induced tubulointerstitial fibrosis in vivo.[1][2] Additionally, exploring other anti-fibrotic therapies in combination with this compound could be a viable approach.[4][5]
Q4: Can this compound be beneficial for the kidneys under certain conditions?
Interestingly, yes. In models of acute kidney injury (AKI), this compound has been shown to promote renal tubule regeneration and ameliorate injury.[6][7][8] It appears that the effect of this compound on the kidney is highly dependent on the dose and the underlying pathological context.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on markers of renal fibrosis in a 5/6 nephrectomy mouse model after 12 weeks of treatment.[1]
| Dosage (mg/kg) | α-SMA mRNA Level | Collagen-I mRNA Level | Fibronectin mRNA Level |
| Vehicle | Baseline | Baseline | Baseline |
| 1.5 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 5 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 12.5 | Markedly Increased | Markedly Increased | Markedly Increased |
Experimental Protocols
Protocol: Induction of Renal Fibrosis with this compound in a 5/6 Nephrectomy Mouse Model [1]
-
Animal Model: Utilize male C57BL/6 mice (8-10 weeks old).
-
5/6 Nephrectomy (5/6Nx) Surgery:
-
Anesthetize the mice.
-
Perform a left flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery.
-
One week later, perform a right flank incision and remove the right kidney (nephrectomy).
-
-
This compound Administration:
-
Four weeks after the 5/6Nx surgery, divide the mice into treatment groups.
-
Prepare this compound solutions for oral gavage at the desired concentrations (e.g., 1.5, 5, and 12.5 mg/kg).
-
Administer the respective doses of this compound or vehicle control daily via oral gavage for 12 weeks.
-
-
Tissue Collection and Analysis:
-
At the end of the 12-week treatment period, euthanize the mice.
-
Perfuse the kidneys with saline.
-
Harvest the kidneys for analysis.
-
Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.
-
Conduct quantitative real-time PCR (qRT-PCR) and Western blotting to measure the expression of fibrotic markers (α-SMA, collagen-I, fibronectin).
-
Visualizations
Caption: Signaling pathway of high-dose this compound-induced renal fibrosis.
Caption: Experimental workflow for studying this compound-induced renal fibrosis.
References
- 1. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Renal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Research progress in anti-renal fibrosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies to halt renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-prolyl hydroxylase inhibitor this compound promotes renal tubule regeneration | BioWorld [bioworld.com]
- 7. Inhibition of HIF-prolyl hydroxylase promotes renal tubule regeneration via the reprogramming of renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to acquired resistance to KRAS G12C inhibitors in long-term experimental settings. While the query mentioned MK-8617, it is important to clarify that this compound is a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) investigated for anemia, not a KRAS G12C inhibitor.[1][2][3][4][5] This guide will focus on well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge that arises from various molecular alterations. These can be broadly categorized into on-target (KRAS-dependent) and off-target (KRAS-independent) mechanisms.
-
On-target mechanisms involve genetic changes in the KRAS gene itself. These include secondary mutations in the switch-II pocket (e.g., Y96, H95, R68), which prevent the inhibitor from binding effectively, as well as KRAS gene amplification, leading to an overabundance of the target protein.[6][7] Mutations at the covalent-binding C12 residue (e.g., C12W, C12F, C12V) have also been observed.[8]
-
Off-target mechanisms bypass the need for KRAS G12C signaling. This can occur through the activation of alternative signaling pathways, such as the reactivation of the MAPK pathway via mutations in NRAS, BRAF, or MAP2K1, or the activation of parallel pathways like PI3K/AKT.[6][7][9] Amplification of receptor tyrosine kinases (RTKs) like MET or EGFR can also drive resistance.[8][10] Additionally, histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has been observed as a non-genomic resistance mechanism.[7][10]
Q2: How can we detect the emergence of resistance in our long-term cell culture or animal models?
A2: Monitoring for resistance requires a multi-pronged approach. Initially, a decrease in the efficacy of the KRAS G12C inhibitor, observed as renewed cell proliferation or tumor growth after an initial response, is the primary indicator. To identify the underlying mechanism, the following experimental approaches are recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on tumor samples or cell-free DNA (cfDNA) from plasma to identify acquired mutations in KRAS and other key signaling molecules (e.g., NRAS, BRAF, MET, EGFR).[8][10]
-
Gene Expression Profiling: Utilize RNA sequencing (RNA-seq) to detect changes in gene expression patterns that may indicate the activation of bypass pathways or histologic transformation.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can reveal the reactivation of downstream signaling pathways by identifying changes in protein phosphorylation states.
-
Immunohistochemistry (IHC) and Western Blotting: These techniques can be used to validate the findings from genomic and transcriptomic analyses by assessing the protein levels and activation status of key signaling molecules.
Q3: What are some potential therapeutic strategies to overcome or delay resistance to KRAS G12C inhibitors?
A3: Rational combination therapies are a promising approach to combat resistance. The choice of combination partner depends on the identified resistance mechanism.
-
Targeting Bypass Pathways: If resistance is driven by the reactivation of the MAPK pathway, combining the KRAS G12C inhibitor with inhibitors of downstream effectors like MEK or SHP2 may be effective.[11] For instance, the combination of a KRAS G12C inhibitor with a SHP2 inhibitor has shown promising results in preclinical models.[11]
-
Inhibiting Upstream Activators: In cases of resistance mediated by RTK activation (e.g., EGFR, MET), co-treatment with the corresponding RTK inhibitor can restore sensitivity.[11] For example, combining adagrasib with the EGFR inhibitor cetuximab has shown efficacy in colorectal cancer.[6][11]
-
Sequential Therapy: In some instances where resistance is driven by specific secondary KRAS mutations, switching to a different KRAS G12C inhibitor with a distinct binding mode might be a viable strategy.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Loss of response to KRAS G12C inhibitor in a previously sensitive cell line. | On-target resistance: Secondary KRAS mutation or amplification. | 1. Sequence the KRAS gene to identify secondary mutations. 2. Perform qPCR or FISH to assess KRAS copy number. |
| Off-target resistance: Activation of a bypass signaling pathway. | 1. Perform RNA-seq and phosphoproteomics to identify upregulated pathways. 2. Validate findings with western blotting for key signaling proteins (e.g., p-ERK, p-AKT, MET, EGFR). | |
| Inconsistent inhibitor efficacy across different experimental batches. | Compound instability or incorrect dosage. | 1. Verify the stability and concentration of the inhibitor stock solution. 2. Confirm the final concentration in the culture medium. |
| Cell line heterogeneity. | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly authenticate cell lines. | |
| High baseline resistance to KRAS G12C inhibitor in a new model. | Pre-existing co-mutations. | 1. Perform baseline genomic characterization of the model to identify potential resistance-conferring mutations (e.g., in NF1 or PTEN).[7][10] |
Key Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cancer cells in standard growth medium.
-
Initial Treatment: Treat cells with the KRAS G12C inhibitor at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.
-
Maintenance: Maintain the resistant cell population in a medium containing a constant high concentration of the inhibitor.
-
Characterization: Periodically assess the resistance phenotype by comparing the dose-response curve of the resistant line to the parental line.
Protocol 2: Analysis of Acquired Mutations via Next-Generation Sequencing
-
Sample Collection: Isolate genomic DNA from parental and resistant cell lines or tumor tissue.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit. For targeted sequencing, use a panel that includes KRAS and other relevant cancer-associated genes.
-
Sequencing: Perform sequencing on a compatible platform.
-
Data Analysis: Align sequencing reads to the reference genome and perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Compare the mutational landscape of the resistant samples to the parental samples to identify acquired alterations.
Visualizing Resistance Mechanisms
Signaling Pathways in KRAS G12C Inhibitor Resistance
Caption: Key signaling pathways and mechanisms of resistance to KRAS G12C inhibitors.
Experimental Workflow for Investigating Acquired Resistance
Caption: A typical experimental workflow for identifying and characterizing mechanisms of acquired resistance.
References
- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. globalrph.com [globalrph.com]
MK-8617 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of MK-8617, a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks during ordinary shipping.[1][2] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability. For short-term storage (days to weeks), the solid powder can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once this compound is dissolved, typically in dimethyl sulfoxide (DMSO), the stability of the stock solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3] Stock solutions can be stored at -20°C for up to one month and at -80°C for up to one year.[3]
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in DMSO, with reported solubilities up to 15 mg/mL (33.82 mM).[4] However, it is practically insoluble in water and ethanol.[5] For in vitro experiments, a common stock solution concentration is 10 mM in DMSO.[6]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. What should I do?
A4: This is a common issue known as "solvent shock" and can occur when a compound with low aqueous solubility is rapidly diluted from an organic solvent into an aqueous buffer or cell culture medium. To mitigate this, it is advisable to perform serial dilutions and to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing. Additionally, ensuring the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%) can help maintain solubility.
Q5: Is there any information on the stability of this compound under different pH conditions?
A5: Currently, there are no publicly available studies that have systematically evaluated the stability of this compound across a range of pH values. As a general practice for small molecules, it is recommended to prepare fresh dilutions in your experimental buffer immediately before use. If your experiment requires prolonged incubation in a specific buffer, it is advisable to perform a preliminary stability test.
Q6: How stable is this compound to light exposure?
Troubleshooting Guides
Guide 1: Assessing Stability of this compound in a Novel Experimental Buffer
If your research requires the use of this compound in a specific buffer for an extended period, and you are concerned about its stability, you can perform a simple stability assessment.
Experimental Protocol:
-
Preparation of Test Samples:
-
Prepare a fresh solution of this compound in your experimental buffer at the final desired concentration.
-
As a control, prepare a similar solution in a solvent where this compound is known to be stable (e.g., DMSO), and immediately dilute it into the experimental buffer at time zero for a baseline measurement.
-
-
Incubation:
-
Incubate your test samples under the exact conditions of your experiment (temperature, light exposure, etc.) for the intended duration.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your incubated sample.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the peak area or concentration of this compound at each time point to the time-zero sample. A significant decrease in the concentration over time indicates instability under your experimental conditions.
-
Data Presentation
Table 1: Summary of Storage and Stability Recommendations for this compound
| Form | Storage Condition | Duration | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | [1] |
| -20°C | Long-term (months to years) | [1] | |
| In Solvent (DMSO) | -20°C | Up to 1 month | [2] |
| -80°C | Up to 1 year | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 15 mg/mL (33.82 mM) | [4] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound inhibits PHDs, leading to HIF-1α stabilization.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | HIF | CAS 1187990-87-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
MK-8617 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with MK-8617.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in tissue fibrosis with high-dose this compound treatment in our chronic kidney disease (CKD) model. Is this a known effect?
A1: Yes, this is a documented, dose-dependent effect. Studies have shown that while this compound is being investigated for its therapeutic benefits, high doses can lead to unexpected profibrotic effects, specifically tubulointerstitial fibrosis (TIF), in the context of CKD.[1][2] This is a critical consideration for dose-ranging studies.
Q2: What is the underlying mechanism for the high-dose-induced fibrosis observed with this compound?
A2: Research indicates that high-dose this compound treatment can activate the HIF-1α–Krüppel-like factor 5 (KLF5)–TGF-β1 signaling pathway.[1][2] HIF-1α, stabilized by this compound, appears to transcriptionally regulate KLF5, which in turn promotes the expression of the profibrotic cytokine TGF-β1, leading to TIF.
Q3: Our in vitro experiments with macrophages show an anti-inflammatory effect of this compound, which seems contrary to the in vivo fibrotic response. How can this be explained?
A3: This is an excellent observation and highlights the cell-type-specific and context-dependent effects of this compound. In macrophages, this compound has been shown to exert anti-inflammatory effects by stabilizing HIF-1α, which then upregulates Glycogen Synthase 1 (GYS1).[3] This leads to reduced secretion of uridine diphosphate glucose (UDPG), which would otherwise activate the pro-inflammatory P2Y14 receptor.[3] This anti-inflammatory pathway in immune cells can coexist with profibrotic pathways in other cell types like renal proximal tubular epithelial cells, especially under high-dose conditions.
Q4: We have noticed some unexpected changes in the spleen of our experimental animals treated with high-dose this compound. Has this been reported?
A4: Yes, splenomegaly has been observed in mice treated with high doses (e.g., 12.5 mg/kg) of this compound.[1] Histological analysis revealed a disruption in splenic architecture, with a reduction in the size of white pulp germinal centers and an increase in red pulp.[1] Conversely, lower doses (1.5 or 5 mg/kg) resulted in a darker spleen color compared to both high-dose and vehicle-treated groups.[1]
Troubleshooting Guides
Issue: Increased expression of fibrotic markers (e.g., TGF-β1, collagen) in renal tissue following this compound treatment.
-
Probable Cause: The administered dose of this compound may be in the high range, leading to the activation of the profibrotic HIF-1α–KLF5–TGF-β1 pathway.[1][2]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your experimental dose with published studies. Doses around 12.5 mg/kg in mice have been shown to be profibrotic.[1][2]
-
Perform a Dose-Response Study: If not already done, conduct a dose-response experiment to identify the therapeutic window for the desired erythropoietic or other beneficial effects without inducing fibrosis.
-
Analyze Pathway Components: Measure the expression levels of HIF-1α, KLF5, and TGF-β1 in your tissue samples to confirm the activation of this specific signaling pathway.
-
Consider the Model: The profibrotic effect has been specifically detailed in a chronic kidney disease model. The underlying pathology of your experimental model may influence the response to this compound.
-
Issue: Discrepancy between in vitro anti-inflammatory results and in vivo observations.
-
Probable Cause: The cellular context and interplay between different cell types in an in vivo system can lead to outcomes that are not apparent in isolated cell culture.
-
Troubleshooting Steps:
-
Cell-Type Specific Analysis: If possible, perform single-cell RNA sequencing or immunohistochemistry on your in vivo samples to identify which cell types are contributing to the observed phenotype.
-
Co-culture Experiments: Design in vitro co-culture experiments (e.g., macrophages and renal epithelial cells) to investigate the paracrine signaling and interactions between different cell populations in the presence of this compound.
-
Measure Inflammatory and Fibrotic Markers Simultaneously: In your in vivo studies, measure a panel of both inflammatory and fibrotic markers to get a more complete picture of the drug's effects.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HIF-PHD1 | 1.0 |
| HIF-PHD2 | 1.0 |
| HIF-PHD3 | 14 |
(Data sourced from multiple references)[4][5][6]
Table 2: Dose-Dependent Effects of this compound in a Mouse Model of CKD
| Dose (mg/kg) | Key Observation | Reference |
| 1.5 | Darker spleen color compared to high-dose and vehicle | [1] |
| 5 | Darker spleen color compared to high-dose and vehicle | [1] |
| 12.5 | Tubulointerstitial fibrosis, splenomegaly, increased C-reactive protein and VEGFA | [1] |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Tubulointerstitial Fibrosis
-
Model: Subtotal nephrectomy (5/6Nx) in mice to induce chronic kidney disease.
-
Treatment: this compound administered by oral gavage once daily for 12 weeks.
-
Dosing Groups:
-
Vehicle control (e.g., DMSO:PEG400:water at a 5:40:55 ratio)
-
Low Dose: 1.5 mg/kg this compound
-
Medium Dose: 5 mg/kg this compound
-
High Dose: 12.5 mg/kg this compound
-
-
Endpoint Analysis:
-
Histology: Kidney sections stained with Masson's trichrome or Sirius red to assess fibrosis.
-
Immunohistochemistry/Immunofluorescence: Staining for markers such as TGF-β1, α-SMA, and Collagen I.
-
Western Blot/qPCR: Analysis of kidney tissue lysates for protein and mRNA levels of HIF-1α, KLF5, and TGF-β1.
-
Blood Analysis: Measurement of hemoglobin, serum EPO, and other relevant markers.
-
(This protocol is based on the methodology described in Li et al.)[1]
Protocol 2: In Vitro Macrophage Inflammation Assay
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) to induce M1 polarization and an inflammatory response.
-
Treatment: Pre-treatment with varying concentrations of this compound prior to LPS stimulation.
-
Endpoint Analysis:
-
ELISA: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and UDPG in the cell culture supernatant.
-
qPCR/Western Blot: Analysis of cell lysates for the expression of HIF-1α, GYS1, P2Y14, and inflammatory markers.
-
Cell Viability Assay: (e.g., CCK-8) to ensure that the observed effects are not due to cytotoxicity of the compound.
-
(This protocol is based on the methodology described in recent studies on this compound and macrophage inflammation)[3]
Visualizations
References
- 1. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK8617 inhibits M1 macrophage polarization and inflammation via the HIF-1α/GYS1/UDPG/P2Y14 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: MK-8617 Administration in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-8617 in rat models. The information is designed to assist in the refinement of administration protocols and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3.[1] By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-1α), preventing its degradation under normal oxygen conditions. This leads to the accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activation of gene transcription mimics a cellular response to hypoxia, leading to physiological changes such as increased erythropoiesis.
Q2: What is the recommended vehicle for oral administration of this compound in rats?
A2: A commonly used vehicle for the oral gavage of this compound in rats is a solution of 25:75 (v/v) polyethylene glycol 200 (PEG200) and water, with one molar equivalent of sodium hydroxide (NaOH) added to aid in solubility.[2][3] Another suggested solvent for in vivo experiments is a preparation of 10% DMSO in 90% corn oil.[3] The choice of vehicle should always be validated for compatibility with the specific experimental design and to minimize any potential confounding effects.
Q3: What are the reported oral doses of this compound used in rats?
A3: Several studies have reported the use of this compound in Sprague-Dawley rats at doses of 1.5, 5, and 15 mg/kg for single-dose titration studies.[1] In longer-term studies, doses of 1.5 and 15 mg/kg have been administered daily for 28 days.[2][3] The selection of the appropriate dose will depend on the specific research question and the desired level of HIF pathway activation.
Q4: What is the oral bioavailability and half-life of this compound in rats?
A4: this compound exhibits good oral bioavailability, with reported values of approximately 36% in rats.[2][3] The compound has a relatively long elimination half-life in preclinical species, which was reported to be up to 9 hours in healthy rats.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected plasma concentrations of this compound | Improper oral gavage technique leading to incomplete dosing or administration into the trachea. | Ensure proper training in oral gavage techniques. Use appropriately sized, flexible gavage needles with a ball tip to prevent esophageal injury.[3] Administer the compound slowly and monitor the animal for any signs of distress, such as fluid appearing from the mouth or nose.[3] |
| Issues with compound formulation (e.g., precipitation, instability). | Prepare the dosing solution fresh on the day of use.[2] Ensure the compound is fully dissolved in the vehicle. If using a suspension, ensure it is homogenous before and during administration. | |
| Signs of respiratory distress in rats post-administration (e.g., coughing, gasping) | Accidental administration of the compound into the trachea. | Immediately stop the procedure. Gently rotate the animal with its head facing down to allow any fluid to drain.[3] Closely observe the animal. Euthanasia may be necessary in cases of severe distress.[1] Review and refine gavage technique to prevent recurrence. |
| Reflux and aspiration of the administered compound. | Avoid excessive dosing volumes. For rats, a general guideline is to not exceed 10 ml/kg. Ensure the gavage needle is correctly placed in the stomach. | |
| Unexpected physiological or behavioral changes in rats (e.g., lethargy, abdominal distension) | Perforation of the esophagus or stomach. | This is a serious complication. If suspected, the animal should be closely monitored and euthanized if signs of distress persist.[1] Using flexible gavage needles and avoiding force during insertion can minimize this risk.[3] |
| High doses of this compound may lead to off-target effects. | High doses of this compound have been associated with the promotion of muscle inflammation and tubulointerstitial fibrosis in mice.[4][5] Consider using the lowest effective dose to achieve the desired pharmacological effect while minimizing potential adverse outcomes. | |
| Variable or unexpected experimental results | Dose-dependent biphasic effects of this compound. | Be aware that this compound can have dose-dependent effects. For example, in studies on renal fibrosis, low to moderate doses showed protective effects, while high doses exacerbated the condition.[5] A careful dose-response study is recommended to determine the optimal dose for your specific model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| HIF-PHD1 | 1.0 |
| HIF-PHD2 | 1.0 |
| HIF-PHD3 | 14 |
Source:[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | ~36%[2][3] |
| Elimination Half-Life | Up to 9 hours[4] |
| Metabolic Turnover (Liver Microsomes) | <10% after 60 min[1] |
Table 3: Reported Oral Doses and Effects in Sprague-Dawley Rats
| Dose (mg/kg) | Frequency | Observed Effect |
| 1.5 | Single Dose | 1.7-fold increase in serum erythropoietin (EPO) levels relative to vehicle.[1] |
| 5 | Single Dose | 8-fold increase in serum EPO levels; increased circulating reticulocytes at 3 days.[1] |
| 15 | Single Dose | 204-fold increase in serum EPO levels; increased circulating reticulocytes at 3 and 4 days.[1] |
| 1.5, 15 | Daily for 28 days | Used in longer-term studies for hematological analysis.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials: this compound powder, Polyethylene glycol 200 (PEG200), Sterile water, Sodium hydroxide (NaOH), appropriate glassware, and stirring equipment.
-
Procedure: a. Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. b. Prepare the vehicle by mixing PEG200 and sterile water in a 25:75 (v/v) ratio. c. Add one molar equivalent of NaOH to the vehicle to aid in the dissolution of this compound. d. Gradually add the this compound powder to the vehicle while stirring continuously until it is completely dissolved. e. It is recommended to prepare the formulation fresh on the day of the experiment.[2]
Protocol 2: Oral Gavage Administration of this compound in Rats
-
Animal Preparation: a. Acclimate the rats to handling prior to the experiment to reduce stress. b. Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound formulation to be administered.
-
Gavage Procedure: a. Select a flexible, appropriately sized gavage needle with a smooth, ball-shaped tip. b. Measure the distance from the rat's mouth to the last rib to estimate the correct insertion depth.[1] c. Gently restrain the rat in an upright position. d. Insert the gavage needle into the mouth, over the tongue, and advance it slowly and gently into the esophagus. Do not force the needle. e. Once the needle is in the stomach, administer the calculated volume of the this compound formulation slowly. f. Withdraw the needle gently. g. Monitor the rat for at least 15 minutes post-administration for any signs of distress.[1]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MK-8617 and Roxadustat for Anemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a common complication of chronic kidney disease (CKD) and other chronic illnesses. The discovery of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the treatment of anemia, offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs). This guide provides a detailed comparison of two such HIF-PH inhibitors: MK-8617, a compound in clinical development, and roxadustat, an approved therapeutic in several countries.
This comparison focuses on their respective mechanisms of action, supported by preclinical and clinical data where available. Due to the different stages of development, with roxadustat having extensive phase 3 clinical trial data and this compound having primarily preclinical data publicly available, this guide will highlight the existing evidence for each compound while noting the current data gap for a direct head-to-head clinical comparison.
Mechanism of Action: A Shared Pathway
Both this compound and roxadustat are potent inhibitors of HIF-prolyl hydroxylases, key enzymes in the oxygen-sensing pathway.[1][2][3] By inhibiting these enzymes, both drugs mimic a state of hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIFs are transcription factors that, once stabilized, translocate to the nucleus and induce the expression of a cascade of genes involved in erythropoiesis.
This includes the primary target, erythropoietin (EPO), which stimulates the production of red blood cells in the bone marrow.[3] Additionally, HIFs upregulate genes involved in iron absorption, transport, and utilization, leading to improved iron homeostasis for effective hemoglobin synthesis.[4][5][6][7]
Figure 1: Simplified signaling pathway of HIF-PH inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (preclinical) and roxadustat (clinical).
Table 1: Preclinical Efficacy of this compound in Animal Models
| Parameter | Species | Dose | Observation | Source |
| Plasma EPO | Rat | 1.5, 5, 15 mg/kg (single oral dose) | Dose-dependent increase | --INVALID-LINK-- |
| Circulating Reticulocytes | Rat | 5, 15 mg/kg (single oral dose) | Increased levels | --INVALID-LINK-- |
| Hemoglobin | Rat | 4-week daily oral administration | Elevated levels | --INVALID-LINK-- |
| Renal EPO mRNA | Mouse | 1.5, 5, 12.5 mg/kg (12 weeks) | Dose-dependent increase at 1.5 and 5 mg/kg | --INVALID-LINK-- |
Note: Data for this compound is from preclinical studies, and direct extrapolation to human efficacy requires clinical trial data.
Table 2: Clinical Efficacy of Roxadustat in Phase 3 Trials
| Trial (NCT ID) | Patient Population | Comparator | Primary Efficacy Endpoint | Result |
| ROCKIES (NCT02174731) | Dialysis-dependent CKD | Epoetin alfa | Mean Hb change from baseline (Weeks 28-52) | Roxadustat: +0.77 g/dLEpoetin alfa: +0.68 g/dL(Non-inferiority met)[8] |
| ALPS (NCT01887600) | Non-dialysis-dependent CKD | Placebo | Mean Hb change from baseline (Weeks 28-52) | Roxadustat: +1.692 g/dL (vs. placebo)[9][10] |
| HIMALAYAS | Incident dialysis CKD | Epoetin alfa | Mean Hb change from baseline (Weeks 28-52) | Roxadustat showed superiority (p=0.0005)[1] |
| OLYMPUS (NCT02174627) | Non-dialysis-dependent CKD | Placebo | Mean Hb change from baseline (Weeks 28-52) | Roxadustat: +1.75 g/dLPlacebo: +0.40 g/dL[11] |
Table 3: Effect of Roxadustat on Iron Metabolism Parameters (Phase 3 Trials)
| Parameter | Patient Population | Comparator | Observation with Roxadustat |
| Hepcidin | DD-CKD & NDD-CKD | Placebo / ESA | Significant decrease[7][12] |
| Ferritin | DD-CKD & NDD-CKD | Placebo / ESA | Decrease from baseline[4][7] |
| TIBC | DD-CKD & NDD-CKD | Placebo / ESA | Significant increase[7][12] |
| Transferrin | DD-CKD & NDD-CKD | Placebo / ESA | Significant increase[7][12] |
| IV Iron Use | Incident Dialysis | Epoetin alfa | Lower average monthly use[1] |
Table 4: Safety Profile of Roxadustat in Phase 3 Trials
| Trial | Patient Population | Comparator | Common Adverse Events with Roxadustat |
| ROCKIES | Dialysis-dependent CKD | Epoetin alfa | Hypertension, diarrhea, muscle spasms. Overall AE profile comparable to epoetin alfa.[8] |
| OLYMPUS | Non-dialysis-dependent CKD | Placebo | End-stage kidney disease, urinary tract infection, pneumonia, hypertension. AE profile comparable to placebo.[11] |
| ALPS | Non-dialysis-dependent CKD | Placebo | Comparable incidence of treatment-emergent adverse events to placebo (87.7% vs. 86.7%).[9][10] |
Note: This is not an exhaustive list of all adverse events. Please refer to the primary publications for complete safety information.
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized workflow for a phase 3 clinical trial evaluating a HIF-PH inhibitor for anemia in CKD, based on the methodologies of roxadustat trials.
Figure 2: Generalized workflow of a phase 3 anemia treatment trial.
Key Methodologies from Roxadustat Trials:
-
Hemoglobin Measurement: Hemoglobin levels are typically measured from venous blood samples using automated hematology analyzers.[13][14] Point-of-care testing may also be used for more frequent monitoring in some study designs.[15][16]
-
Iron Parameter Assessment: Serum iron, ferritin, transferrin saturation (TSAT), and total iron-binding capacity (TIBC) are measured from blood samples using standard laboratory techniques to assess iron homeostasis.
-
Erythropoietin Measurement: Serum EPO levels can be measured using immunoassays to determine the pharmacological effect of the HIF-PH inhibitor on endogenous EPO production.[17]
-
Safety Monitoring: Adverse events are systematically recorded at each study visit. This includes clinical assessments, laboratory tests, and electrocardiograms. Adjudication committees are often used to classify cardiovascular events.
Discussion and Future Perspectives
Roxadustat has demonstrated efficacy in treating anemia in both non-dialysis and dialysis-dependent CKD patients, with a safety profile comparable to placebo and ESAs in various studies.[8][9][10][11] Its mechanism of action, which involves the coordinated upregulation of genes involved in erythropoiesis and iron metabolism, offers a more physiological approach to anemia correction.
This compound, as a pan-inhibitor of HIF-PHDs, shows promise in preclinical models by effectively stimulating erythropoiesis.[2] However, a comprehensive understanding of its clinical efficacy and safety profile in humans awaits the results of phase 1, 2, and 3 clinical trials. A study in mice suggested that high doses of this compound could potentially induce tubulointerstitial fibrosis, highlighting the importance of dose-finding studies to establish a safe therapeutic window.[18]
A direct comparison of this compound and roxadustat is not yet possible due to the disparity in available clinical data. Future head-to-head clinical trials would be necessary to definitively compare their efficacy, safety, and long-term outcomes in the treatment of anemia. Key areas for future research will include the long-term cardiovascular safety of HIF-PH inhibitors and their effects on other HIF-regulated pathways.
References
- 1. investor.fibrogen.com [investor.fibrogen.com]
- 2. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 4. mdpi.com [mdpi.com]
- 5. An evaluation of roxadustat for the treatment of anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roxadustat regulates iron metabolism in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of Roxadustat for the treatment of anemia in dialysis dependent chronic kidney disease patients: an updated systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnostics | Free Full-Text | Home Haemoglobin Monitoring for the Titration of Erythropoietin-Stimulating Agents in Chronic Kidney Disease: A Pragmatic Pilot Trial [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MK-8617 for HIF Prolyl Hydroxylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, MK-8617, with other relevant inhibitors. The specificity of this compound is evaluated through quantitative data, detailed experimental protocols, and a visual representation of the targeted signaling pathway. This information is intended to assist researchers in making informed decisions for their drug development and research applications.
Comparative Specificity of HIF Prolyl Hydroxylase Inhibitors
The inhibitory activity of this compound and a panel of other HIF prolyl hydroxylase (PHD) inhibitors against the three main PHD isoforms (PHD1, PHD2, and PHD3) is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined using in vitro enzyme assays.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity Profile |
| This compound | 1.0[1][2] | 1.0[1][2] | 14[1][2] | Pan-inhibitor with high potency against PHD1 and PHD2 |
| Daprodustat (GSK1278863) | 3.5[3][4] | 22.2[3][4] | 2.2 - 5.5[3][4] | Potent inhibitor of PHD1 and PHD3 |
| Vadadustat (AKB-6548) | 15.36[5] | 11.83[5] | 7.63[5] | Equipotent inhibitor of all three PHD isoforms |
| Molidustat (BAY 85-3934) | 480[6][7] | 280[6][7] | 450[6][7] | Pan-inhibitor with lower potency compared to others |
| Roxadustat (FG-4592) | Not specified | 591 | Not specified | Primarily targets PHD2 |
| Desidustat | Not specified | Not specified | Not specified | Data not available in the provided search results. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and should be considered for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the specificity data. Below is a representative protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the in vitro potency of HIF-PHD inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PHD2 Inhibition
Objective: To determine the IC50 value of a test compound (e.g., this compound) against the human PHD2 enzyme.
Principle: This assay measures the hydroxylation of a synthetic peptide substrate derived from HIF-1α. The binding of the hydroxylated peptide to a Von Hippel-Lindau (VHL)-E3 ubiquitin ligase complex brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibition of PHD2 activity reduces the amount of hydroxylated peptide, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
Europium-labeled anti-hydroxylated HIF-1α antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Von Hippel-Lindau (VHL) protein complex
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Cofactors: FeSO4, 2-oxoglutarate, Ascorbic acid
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution containing the PHD2 enzyme, biotinylated HIF-1α peptide, and VHL complex in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound dilutions. Subsequently, add the enzyme/substrate/VHL mixture to each well to initiate the enzymatic reaction. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Cofactor Addition: Add a solution containing the cofactors (FeSO4, 2-oxoglutarate, and ascorbic acid) to all wells to start the hydroxylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Add a solution containing the Europium-labeled anti-hydroxylated HIF-1α antibody and the streptavidin-conjugated acceptor fluorophore to stop the reaction and initiate the detection process.
-
Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate using a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approach to validate its specificity, the following diagrams are provided.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. Daprodustat (GSK1278863) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ir.akebia.com [ir.akebia.com]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
Head-to-Head Comparison: MK-8617 and Vadadustat in Anemia Treatment
A comprehensive guide for researchers and drug development professionals on two leading HIF-prolyl hydroxylase inhibitors.
This guide provides an objective, data-driven comparison of MK-8617 and vadadustat, two orally administered small-molecule inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Both compounds have been developed for the treatment of anemia, particularly in patients with chronic kidney disease (CKD), by mimicking the body's natural response to hypoxia to stimulate erythropoiesis.
Mechanism of Action: Stabilizing Hypoxia-Inducible Factor
Both this compound and vadadustat function by inhibiting the HIF-prolyl hydroxylase (PHD) enzymes. Under normal oxygen (normoxic) conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), tagging it for rapid degradation. By inhibiting PHDs, these drugs prevent HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), and genes that improve iron absorption and mobilization.[1][2][3]
This compound is characterized as a potent, orally active pan-inhibitor of the three main PHD isoforms (PHD1, PHD2, and PHD3).[4][5] Vadadustat also acts as a HIF-PH inhibitor, stabilizing HIF levels to increase endogenous EPO production and improve iron metabolism.[1][6]
Caption: HIF pathway under normoxia vs. inhibition by this compound/vadadustat.
Comparative Efficacy and Potency
Direct head-to-head clinical trials are lacking; however, preclinical data and results from separate clinical programs allow for an indirect comparison.
In Vitro and Preclinical Potency
This compound demonstrates high potency as a pan-PHD inhibitor with very low nanomolar IC50 values.[4][5] Preclinical studies in mice and rats showed that single oral doses of this compound led to significant increases in circulating erythropoietin (EPO) and reticulocytes.[4][7]
Vadadustat has also been shown to effectively raise and maintain hemoglobin levels in a dose-dependent manner in preclinical and clinical settings.[8][9]
| Parameter | This compound | Vadadustat |
| Target | Pan-inhibitor of HIF PHD1, 2, 3[4] | HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor[1][3] |
| IC50 (PHD1) | 1.0 nM[4] | Data not publicly available in searched documents |
| IC50 (PHD2) | 1.0 nM[4][10] | Data not publicly available in searched documents |
| IC50 (PHD3) | 14 nM[4] | Data not publicly available in searched documents |
| IC50 (FIH) | 18 µM[10][11] | Data not publicly available in searched documents |
| Preclinical Efficacy | Increased serum EPO and reticulocytes in rats and mice.[4] | Increased hemoglobin levels in patients with CKD.[8][9] |
Clinical Efficacy
Both drugs have undergone extensive clinical evaluation for treating anemia in CKD patients, both non-dialysis-dependent (NDD) and dialysis-dependent (DD).
Vadadustat's phase 3 trials demonstrated non-inferiority to the erythropoiesis-stimulating agent (ESA) darbepoetin alfa in raising and maintaining hemoglobin levels within the target range.[12][13] For instance, in a study of Japanese NDD-CKD patients, the average hemoglobin at weeks 20 and 24 was 11.66 g/dL for vadadustat and 11.93 g/dL for darbepoetin alfa, meeting the non-inferiority margin.[12]
This compound has advanced to human clinical trials, with preclinical data supporting its efficacy in stimulating erythropoiesis.[7][14] However, detailed phase 3 comparative data is less publicly available than for vadadustat. A network meta-analysis comparing vadadustat with other HIF-PHIs (daprodustat and roxadustat) in dialysis patients found that hemoglobin change from baseline was comparatively smaller for vadadustat.[15][16]
| Study Population | This compound | Vadadustat |
| NDD-CKD Anemia | Advanced to clinical trials.[7] | Non-inferior to darbepoetin alfa in achieving and maintaining target Hb levels.[12] |
| DD-CKD Anemia | Data not available from searches. | Non-inferior to darbepoetin alfa in maintaining target Hb levels.[13][17] |
Pharmacokinetics
| Parameter | This compound | Vadadustat |
| Administration | Oral[4] | Oral[3] |
| Oral Bioavailability | Good across species (36-71%)[4][10] | Orally bioavailable[1] |
| Half-life | Relatively long elimination half-life in preclinical species.[4] | Supports once-daily dosing.[18] |
| Metabolism | Significant turnover in human liver microsomes (34%).[4][10] | Data not specified. |
Safety and Tolerability
The safety profile is a critical differentiator for HIF-PH inhibitors.
Vadadustat: In large clinical trials, vadadustat was generally well-tolerated.[12] However, concerns have been raised regarding cardiovascular safety. In non-dialysis patients, an increased risk of major adverse cardiovascular events (MACE) was observed compared to darbepoetin alfa, particularly in non-U.S. patient subgroups.[17][19] Common adverse events reported include diarrhea, nasopharyngitis, and shunt stenosis, with frequencies similar to the comparator ESA.[13]
This compound: The safety profile from large-scale human trials is not as extensively published. However, preclinical studies have raised potential concerns. One study demonstrated that high-dose this compound treatment could initiate tubulointerstitial fibrosis in mice by activating the HIF-1α–KLF5–TGF-β1 signaling pathway, suggesting a dose-dependent safety window is critical.[20]
| Safety Aspect | This compound | Vadadustat |
| Common Adverse Events | Data from large trials not available. | Nasopharyngitis, diarrhea, shunt stenosis.[13] |
| Cardiovascular Safety | Data from large trials not available. | Increased risk of MACE in NDD-CKD patients vs. darbepoetin alfa.[17][19][21] |
| Other Concerns | Potential for dose-dependent renal tubulointerstitial fibrosis.[20] | Potential for thromboembolic events, hepatic impairment.[6] |
Experimental Protocols
Protocol 1: In Vitro HIF-PHD Enzyme Inhibition Assay (this compound)
-
Objective: To determine the IC50 of this compound against PHD isoforms.
-
Methodology:
-
Enzyme Preparation: Full-length, FLAG-tagged human PHD1, PHD2, and PHD3 isoforms are expressed in and purified from baculovirus-infected Sf9 cells.
-
Assay Reaction: The catalytic activity assays are performed in 96-well plates.
-
Compound Addition: 1 µL of this compound dissolved in DMSO is added to each well at various concentrations.
-
Pre-incubation: 20 µL of assay buffer containing 0.15 µg/mL of the specific PHD isoform is added. The plate is pre-incubated for 30 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 4 µL of a substrate mix containing 2-oxoglutarate.
-
Detection: The reaction progress and inhibition are measured using an appropriate detection method (e.g., fluorescence, luminescence) to quantify enzyme activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[10]
-
Protocol 2: Phase 3 Clinical Trial in NDD-CKD (Vadadustat)
-
Objective: To evaluate the efficacy and safety of vadadustat compared to darbepoetin alfa for treating anemia in Japanese patients with non-dialysis-dependent CKD.
-
Methodology:
-
Study Design: A phase 3, open-label, active-controlled, non-inferiority trial lasting 52 weeks.
-
Patient Population: 304 adult Japanese patients with anemia in NDD-CKD, including both ESA users and non-users.
-
Randomization: Patients are randomized to receive either oral vadadustat or subcutaneous darbepoetin alfa.
-
Dosing and Titration: Doses are adjusted to maintain hemoglobin levels within the target range of 11.0–13.0 g/dL.
-
Primary Efficacy Endpoint: The average hemoglobin level at weeks 20 and 24. Non-inferiority is established if the lower bound of the 95% confidence interval for the difference between groups is above a pre-defined margin (e.g., -0.75 g/dL).
-
Safety Endpoints: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs).[12]
-
References
- 1. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 3. What is Vadadustat used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of vadadustat compared with darbepoetin alfa in Japanese anemic patients on hemodialysis: a Phase 3, multicenter, randomized, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology | Akebia Therapeutics [ir.akebia.com]
- 18. Portico [access.portico.org]
- 19. The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. io.nihr.ac.uk [io.nihr.ac.uk]
MK-8617: A Comparative Analysis of its Selectivity Profile Against Other Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases 1, 2, and 3 (PHD1, PHD2, and PHD3). These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, this compound stabilizes HIF-α, leading to the transcriptional activation of hypoxia-responsive genes, including erythropoietin (EPO), which stimulates red blood cell production. This mechanism of action has positioned this compound as a therapeutic candidate for anemia. A critical aspect of its drug development profile is its selectivity against other hydroxylases and related enzymes to minimize off-target effects. This guide provides a comprehensive comparison of the selectivity profile of this compound, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been rigorously evaluated against its primary targets, the PHD isoforms, and a range of other hydroxylases and enzymes. The data, summarized in the table below, demonstrates the high potency and selectivity of this compound for the PHD family.
| Target Enzyme | IC50 (nM) | Selectivity vs. PHD2 | Reference |
| Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) | |||
| PHD1 | 1.0 | 1x | [1] |
| PHD2 | 1.0 | 1x | [1] |
| PHD3 | 14 | 14x | [1] |
| Other Hydroxylases | |||
| Factor Inhibiting HIF (FIH) | 18,000 | 18,000x | [2][3] |
| Cytochrome P450 (CYP) Isoforms | |||
| CYP1A2 | >60,000 | >60,000x | [1][2] |
| CYP2B6 | >60,000 | >60,000x | [1][2] |
| CYP2C9 | >60,000 | >60,000x | [1][2] |
| CYP2C19 | >60,000 | >60,000x | [1][2] |
| CYP2D6 | >60,000 | >60,000x | [1][2] |
| CYP3A4 | >60,000 | >60,000x | [1][2] |
| CYP2C8 | 1,600 | 1,600x | [1][2] |
Table 1: In vitro inhibitory potency of this compound against a panel of hydroxylases and cytochrome P450 enzymes.
Furthermore, to assess its broader selectivity, this compound was screened against a comprehensive panel of 171 diverse enzymes and receptors at a concentration of 10 μM. In these assays, this compound demonstrated a lack of significant inhibitory activity, highlighting its specific targeting of the HIF prolyl hydroxylase family.[1][4]
Experimental Protocols
The determination of the selectivity profile of this compound involved a series of robust in vitro enzymatic assays. The methodologies for the key experiments are detailed below.
HIF Prolyl Hydroxylase (PHD1, PHD2, PHD3) Inhibition Assay
The inhibitory activity of this compound against the three human PHD isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Principle: This assay measures the hydroxylation of a synthetic peptide substrate derived from HIF-1α by the PHD enzyme. The hydroxylated peptide is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal. Inhibition of PHD activity results in a decrease in the FRET signal.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length human PHD1, PHD2, and PHD3 enzymes were expressed and purified. A biotinylated peptide corresponding to the oxygen-dependent degradation domain of HIF-1α was used as the substrate.
-
Assay Reaction: The assay was performed in 384-well plates. The reaction mixture contained the respective PHD enzyme, the HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) in an assay buffer.
-
Compound Incubation: this compound was serially diluted in DMSO and added to the assay wells. The reaction was initiated by the addition of the enzyme.
-
Detection: After a defined incubation period, the reaction was stopped, and a detection reagent mix containing a europium-labeled anti-GST antibody (binding to the GST-tagged VHL complex) and streptavidin-allophycocyanin (binding to the biotinylated peptide) was added.
-
Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Factor Inhibiting HIF (FIH) Inhibition Assay
The selectivity of this compound against FIH, another HIF hydroxylase, was assessed using a similar in vitro assay format.
Methodology: The experimental protocol for the FIH inhibition assay followed a similar principle to the PHD assay, with the following modifications:
-
Recombinant human FIH enzyme was used.
-
A specific peptide substrate for FIH was employed.
-
The detection system was adapted for the specific substrate and enzyme interaction.
Cytochrome P450 (CYP) Inhibition Assay
The potential for this compound to inhibit major human CYP450 isoforms was evaluated using commercially available, fluorescence-based assays.
Principle: These assays utilize specific substrates for each CYP isoform that are converted into fluorescent products. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of the enzyme.
Methodology:
-
Enzyme Source: Recombinant human CYP450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) co-expressed with cytochrome P450 reductase in a membrane preparation were used.
-
Assay Reaction: The test compound and a specific fluorescent substrate for each CYP isoform were incubated with the enzyme preparation in the presence of an NADPH-regenerating system.
-
Detection: The formation of the fluorescent product was monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence production was calculated, and the IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against a target hydroxylase.
Caption: General workflow for in vitro enzyme inhibition assay.
Signaling Pathway of this compound Action
The inhibitory action of this compound on PHD enzymes initiates a signaling cascade that ultimately leads to the desired physiological response.
Caption: Simplified signaling pathway of this compound.
References
Cross-Validation of MK-8617's Efficacy: A Comparative Analysis in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the HIF-PHD Inhibitor MK-8617 Against Other Alternatives, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound, a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), with other relevant alternative compounds. The data presented herein is curated from various studies to offer a cross-validated perspective on its effects in different cell lines. This document is intended to assist researchers in evaluating the potential of this compound for their specific research applications.
Mechanism of Action: HIF-1α Stabilization
This compound functions by inhibiting the enzymatic activity of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). These enzymes are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various target genes involved in erythropoiesis, angiogenesis, and cellular metabolism.
Comparative In Vitro Potency of HIF-PHD Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives, Roxadustat and Vadadustat, against the three PHD isoforms. This data is essential for understanding the specific inhibitory profile of each compound.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| This compound | 1.0 | 1.0 | 14 | [1] |
| Roxadustat | Not explicitly found in a direct comparative study | Submicromolar to low micromolar range | Submicromolar to low micromolar range | [2] |
| Vadadustat | Submicromolar to low micromolar range | Submicromolar to low micromolar range | Submicromolar to low micromolar range | [2] |
Cross-Validation in Key Cell Lines: A Data-Driven Comparison
This section details the observed effects of this compound and its alternatives in relevant cell line models. The data is presented to facilitate a clear comparison of their cellular activities.
Human Proximal Tubule Epithelial Cells (HK-2)
The HK-2 cell line is a critical in vitro model for studying renal physiology and drug-induced nephrotoxicity.
Table 2: Effects of this compound on Gene Expression in HK-2 Cells [3]
| Treatment | Dose | Target Gene | Fold Change vs. Control |
| This compound | Low Dose | KLF5 | No significant change |
| This compound | High Dose | KLF5 | Significantly increased |
| This compound | High Dose | TGF-β1 | Significantly increased |
Macrophage Cell Lines (e.g., RAW264.7)
Macrophages play a crucial role in inflammation and immune responses. Understanding a compound's effect on these cells is vital for assessing its immunomodulatory potential.
Table 3: Qualitative Effects of HIF-PHD Inhibitors on Macrophages
| Compound | Cell Line | Key Observed Effects | Reference |
| This compound | RAW264.7 | Attenuates M1 macrophage inflammation | |
| Vadadustat | Not explicitly found for macrophage cell lines | No direct data found |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Experimental Protocols
In Vitro HIF-PHD Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PHD isoforms.
-
Procedure: Recombinant human PHD1, PHD2, and PHD3 enzymes are incubated with the test compound (e.g., this compound) at various concentrations. The enzymatic reaction is initiated by the addition of substrates (e.g., a synthetic HIF-1α peptide and α-ketoglutarate). The reaction is then quenched, and the product is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry. The IC50 value is calculated from the dose-response curve.
Cell Culture and Treatment
-
Cell Lines:
-
HK-2 (Human Kidney Proximal Tubular Epithelial Cells): Maintained in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
RAW264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
-
Treatment Protocol: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the test compound (this compound, Roxadustat, or Vadadustat) at the desired concentrations or vehicle control (e.g., DMSO). Cells are then incubated for a specified period (typically 24-48 hours) before downstream analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the expression levels of HIF-1α target genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA purification kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes (e.g., KLF5, TGF-β1) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting for Protein Analysis
-
Objective: To detect the stabilization of HIF-1α protein.
-
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound demonstrates potent pan-inhibitory activity against HIF-PHD isoforms, leading to the stabilization of HIF-1α and the modulation of its downstream target genes. The available data from studies on HK-2 and RAW264.7 cell lines highlight its potential in influencing pathways related to fibrosis and inflammation. While direct, comprehensive cross-validation studies against alternatives like Roxadustat and Vadadustat in a wide range of cell lines are limited in the public domain, the existing evidence provides a strong foundation for its further investigation. Researchers are encouraged to consider the specific cellular context and desired outcomes when selecting a HIF-PHD inhibitor for their studies. The experimental protocols provided in this guide offer a starting point for conducting such comparative evaluations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MK-8617 Versus First-Generation HIF Stabilizers in the Race for Anemia Treatment
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the novel pan-prolyl hydroxylase (PHD) inhibitor, MK-8617, against established first-generation hypoxia-inducible factor (HIF) stabilizers. This document outlines their comparative efficacy, selectivity, and key experimental protocols to support informed research and development decisions.
The advent of HIF stabilizers has marked a paradigm shift in the management of anemia, particularly in patients with chronic kidney disease. These oral therapeutics stimulate endogenous erythropoietin (EPO) production, offering a more physiological approach compared to traditional erythropoiesis-stimulating agents. This compound, a potent, orally active pan-inhibitor of HIF prolyl hydroxylases 1, 2, and 3 (PHD1, PHD2, and PHD3), has emerged as a significant compound in this class.[1] This guide benchmarks this compound against the first-generation HIF stabilizers: roxadustat, vadadustat, daprodustat, and molidustat.
Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. HIF stabilizers, including this compound and the first-generation compounds, inhibit PHD enzymes. This inhibition prevents HIF-α hydroxylation, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. The active HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and genes related to iron metabolism.
Comparative Efficacy and Selectivity
The potency and selectivity of HIF stabilizers against the three PHD isoforms are critical determinants of their efficacy and potential off-target effects. The following table summarizes the available in vitro data for this compound and first-generation HIF stabilizers.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| This compound | 1.0 | 1.0 | 14 | [1][2] |
| Roxadustat | 79 | 16 | 45 | [3] |
| Vadadustat | 15.36 | 11.83 | 7.63 | |
| Daprodustat | 3.5 | 22.2 | 2.2 | [2][4] |
| Molidustat | 480 | 280 | 450 | [5][6] |
| Note: IC50 values are from different sources and may have been determined under varying assay conditions. Direct comparison should be made with caution. |
This compound demonstrates potent, pan-inhibitory activity against all three PHD isoforms, with particularly strong inhibition of PHD1 and PHD2.[1][2] In comparison, first-generation agents exhibit more varied selectivity profiles. For instance, daprodustat shows a preference for PHD1 and PHD3, while vadadustat inhibits all three isoforms at similar nanomolar concentrations.[2][4]
Preclinical Pharmacokinetics and Pharmacodynamics
The in vivo effects of these compounds are crucial for understanding their therapeutic potential. The following table presents a summary of key preclinical pharmacokinetic and pharmacodynamic parameters.
| Compound | Species | Oral Bioavailability (%) | Key Pharmacodynamic Effects | Reference |
| This compound | Rat | ~36 | Single 5 and 15 mg/kg doses increased reticulocytes. A single dose of 1.5, 5, and 15 mg/kg led to a 1.7-, 8-, and 204-fold increase in serum EPO, respectively. | [7] |
| Roxadustat | Rat | N/A | Intermittent oral administration corrected anemia in a CKD model. Increased circulating EPO, reticulocytes, hemoglobin, and hematocrit in a dose-dependent manner. | [8][9] |
| Vadadustat | Rat | N/A | A single oral dose potently increased circulating EPO levels. Daily oral dosing for 14 days increased red blood cell indices. | [10] |
| Daprodustat | Mouse | N/A | A single 60 mg/kg dose increased plasma EPO. Doses of 3, 10, and 30 mg/kg increased reticulocytes and hemoglobin. | [4][11] |
| Molidustat | Rat, Monkey | N/A | Dose-dependently raised endogenous EPO levels, stimulating erythropoiesis. | [12] |
| N/A: Data not readily available in a directly comparable format. |
Preclinical studies with this compound in rats demonstrated a significant, dose-dependent increase in serum EPO levels and a corresponding rise in reticulocytes, indicating robust in vivo activity.[7] Similar erythropoietic responses have been reported for the first-generation HIF stabilizers in various animal models.[4][8][9][10][11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate benchmarking of therapeutic compounds. Below are outlines for key assays used in the evaluation of HIF stabilizers.
HIF Prolyl Hydroxylase (PHD) Enzymatic Assay
This in vitro assay quantifies the inhibitory activity of a compound against the PHD isoforms.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Daprodustat (GSK1278863) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 3. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of MK-8617 Preclinical Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of MK-8617, a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), with alternative HIF-PH inhibitors. By presenting key experimental data in a comparative format, this guide aims to facilitate an informed assessment of this compound's translational potential in the context of emerging therapies for anemia and other hypoxia-related conditions.
This compound is an orally active, potent pan-inhibitor of HIF prolyl hydroxylase isoforms 1, 2, and 3.[1] Its mechanism of action centers on the stabilization of Hypoxia-Inducible Factors (HIFs), transcription factors that orchestrate the cellular response to low oxygen conditions. This leads to the activation of downstream target genes, most notably erythropoietin (EPO), which is crucial for red blood cell production. This guide will delve into the preclinical data of this compound and compare it with other HIF-PH inhibitors that have advanced in clinical development, including roxadustat, vadadustat, daprodustat, and molidustat.
Mechanism of Action: The HIF Pathway
The primary mechanism of action for this compound and its alternatives involves the inhibition of PHD enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, these small molecules prevent HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.
Figure 1: HIF Pathway and Inhibition by this compound.
Preclinical Data Comparison
The following tables summarize key preclinical data for this compound and its competitors, providing a basis for evaluating their relative potency, efficacy, and pharmacokinetic profiles.
In Vitro Potency: PHD Enzyme Inhibition
This table compares the half-maximal inhibitory concentrations (IC50) of the compounds against the three PHD isoforms. Lower IC50 values indicate higher potency.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| This compound | 1.0 | 1.0 | 14 | [1] |
| Roxadustat | ~200 | ~100 | ~300 | |
| Vadadustat | Low nM range (equipotent) | Low nM range (equipotent) | Low nM range (equipotent) | [2] |
| Daprodustat | Low nM range | Low nM range | Low nM range | |
| Molidustat | Data not readily available | Potent inhibitor | Data not readily available |
Note: Direct head-to-head comparison of IC50 values across different studies should be interpreted with caution due to variations in assay conditions.
In Vivo Efficacy: Stimulation of Erythropoiesis in Animal Models
This table summarizes the observed effects of the compounds on key markers of erythropoiesis in various preclinical models.
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | C57Bl/6 Mice | Single oral doses (5 and 15 mg/kg) increased circulating reticulocytes. | [1] |
| Sprague-Dawley Rats | Single oral doses (1.5, 5, and 15 mg/kg) led to a dose-dependent increase in serum EPO levels (1.7 to 204-fold). | [1] | |
| Roxadustat | Healthy Rats & Cynomolgus Monkeys | Intermittent administration increased circulating EPO, reticulocytes, hemoglobin, and hematocrit in a dose-dependent manner. | [3] |
| 5/6 Nephrectomy Rat Model (CKD) | Corrected anemia. | [3] | |
| Peptidoglycan-Polysaccharide (PG-PS) Rat Model (Inflammation) | Corrected anemia and decreased hepatic hepcidin expression. | [3] | |
| Vadadustat | Healthy Rats | A single oral dose increased circulating EPO levels; 14 days of daily oral dosing increased red blood cell indices. | [2] |
| 5/6 Nephrectomy Rat Model (CKD) | Daily oral dosing for 14 days increased red blood cell indices. | [2] | |
| Mice & Dogs | Once-daily repeat oral dosing increased hemoglobin and hematocrit. | [2] | |
| Daprodustat | Normal Mice | A single dose significantly increased circulating plasma EPO. | |
| Preclinical Species | Once-daily oral administration significantly increased reticulocytes and red cell mass. | ||
| Molidustat | Healthy Wistar Rats & Cynomolgus Monkeys | Dose-dependent increase in EPO production. | |
| Rat Model of Impaired Kidney Function | Effective in treating renal anemia. |
Preclinical Pharmacokinetics
This table provides a comparative overview of the pharmacokinetic properties of the HIF-PH inhibitors in various species.
| Compound | Species | Oral Bioavailability (%) | Half-Life (t½) | Key Metabolism Notes | Reference(s) |
| This compound | Rat, Dog, Monkey | 36 - 71 | Relatively long | Minimal turnover in rat, dog, and monkey liver microsomes; significant turnover in human liver microsomes. | [1] |
| Roxadustat | Not specified | Orally available | Not specified | [3] | |
| Vadadustat | Multiple nonclinical species | Orally bioavailable | Relatively short; does not accumulate | [2] | |
| Daprodustat | Not specified | Orally bioavailable | Not specified | ||
| Molidustat | Not specified | Orally bioavailable | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols.
In Vitro PHD Enzyme Inhibition Assay
Figure 2: General workflow for a PHD inhibition assay.
Methodology: The inhibitory activity of the compounds on PHD enzymes is typically assessed using in vitro biochemical assays. Recombinant human PHD isoforms (PHD1, PHD2, and PHD3) are incubated with a synthetic peptide corresponding to the hydroxylation site of HIF-α, along with the necessary co-factors (2-oxoglutarate, ascorbate, and Fe(II)). The test compound is added at various concentrations. The reaction is allowed to proceed for a set time and then stopped. The amount of hydroxylated HIF-α peptide product is quantified, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.
5/6 Nephrectomy Rat Model of Anemia of Chronic Kidney Disease (CKD)
Figure 3: Workflow for the 5/6 nephrectomy rat model.
Methodology: The 5/6 nephrectomy model is a widely used surgical model to induce chronic kidney disease and subsequent anemia in rats.[2] The procedure involves two surgeries. In the first surgery, one kidney is removed (unilateral nephrectomy). After a recovery period of approximately one week, a second surgery is performed to remove two-thirds of the remaining kidney. This significant reduction in renal mass leads to progressive kidney dysfunction, characterized by an increase in serum creatinine and blood urea nitrogen (BUN), and a decrease in endogenous EPO production, resulting in anemia. Once anemia is established, animals are treated with the test compound or vehicle, and hematological parameters are monitored over time to assess efficacy.
Conclusion
The preclinical data for this compound demonstrate its potent pan-inhibition of PHD enzymes and its ability to stimulate erythropoiesis in animal models. Its in vitro potency against PHD1 and PHD2 is in the low nanomolar range, comparable to or exceeding that of some competitors. The in vivo data in both mice and rats confirm its biological activity, leading to increased EPO and reticulocyte counts.
A comprehensive assessment of the translational relevance of this compound requires careful consideration of its preclinical profile in comparison to other HIF-PH inhibitors. While this compound shows promise as a potent, orally active agent, further head-to-head comparative studies would be beneficial to fully delineate its potential advantages in terms of efficacy, safety, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting such studies. The continued investigation of this compound and other HIF-PH inhibitors holds significant promise for the development of novel oral therapies for anemia and other conditions where the HIF pathway plays a crucial role.
References
Independent Verification of MK-8617's Mechanism of Action: A Comparative Guide to HIF-Prolyl Hydroxylase Inhibitors
This guide provides an objective comparison of the mechanism of action and performance of MK-8617 with other leading hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors. Experimental data from preclinical studies are presented to support the comparison, and detailed methodologies for key experiments are provided for independent verification. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to HIF-Prolyl Hydroxylase Inhibitors
Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). They regulate the expression of genes involved in erythropoiesis, angiogenesis, and metabolism. Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation.
HIF-PHD inhibitors are a class of drugs that block the action of PHD enzymes. By inhibiting these enzymes, they stabilize HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes, most notably erythropoietin (EPO). This mechanism has made HIF-PHD inhibitors a therapeutic target for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).
This compound is an orally active pan-inhibitor of HIF-PHD isoforms 1, 2, and 3. This guide compares its mechanism and preclinical efficacy with other notable HIF-PHD inhibitors: Roxadustat, Vadadustat, and Daprodustat.
Mechanism of Action of this compound and Comparators
The primary mechanism of action for this compound and its comparators is the inhibition of PHD enzymes. By binding to the active site of PHDs, these small molecules prevent the hydroxylation of HIF-α. This stabilization of HIF-α leads to a physiological response that mimics the body's natural reaction to hypoxia, including an increase in endogenous EPO production, which stimulates erythropoiesis.
dot
Caption: HIF-PHD inhibitor mechanism of action.
Comparative Analysis of In Vitro Potency
The in vitro potency of HIF-PHD inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the different PHD isoforms. A lower IC50 value indicates greater potency.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | 1.0 | 1.0 | 14 |
| Roxadustat | Not Reported | 591[1] | Not Reported |
| Vadadustat | 15.36[2] | 11.83[2] | 7.63[2] |
| Daprodustat | 3.5[3][4] | 22.2[3][4] | 2.2 - 5.5[3][4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from publicly available sources and may not be directly comparable.
Preclinical In Vivo Efficacy
The in vivo efficacy of HIF-PHD inhibitors is assessed by their ability to stimulate erythropoiesis in animal models. Key endpoints include increases in plasma EPO levels and the percentage of reticulocytes (immature red blood cells).
This compound:
-
In rats, a single oral dose of 1.5, 5, and 15 mg/kg resulted in a 1.7-fold, 8-fold, and 204-fold increase in serum erythropoietin (EPO) levels, respectively, relative to vehicle.
-
Increases in circulating reticulocytes were observed at 5 and 15 mg/kg three days after administration.
Roxadustat:
-
In rats, a 50 mg/kg oral dose significantly increased plasma EPO concentration from 1.2 ± 0.1 to 1072 ± 333 mIU/mL.[5]
-
Dose-dependent increases in both glycosylated and deglycosylated EPO protein have been observed.[5]
Vadadustat:
-
A single oral dose in rats leads to a potent increase in circulating levels of EPO.[6]
-
Daily oral dosing for 14 days increases red blood cell indices in healthy rats and in a rat model of CKD.[6]
Daprodustat:
-
In mice, a single oral dose of 60 mg/kg increased plasma levels of erythropoietin.[4]
-
It increases the number of reticulocytes and hemoglobin levels in mice when administered at doses of 3, 10, and 30 mg/kg.[4]
Experimental Verification Protocols
Independent verification of the mechanism of action of these compounds can be achieved through a series of in vitro and in vivo experiments.
dot
Caption: Experimental workflow for HIF-PHD inhibitor verification.
In Vitro HIF-Prolyl Hydroxylase Inhibition Assay
Objective: To determine the IC50 value of a test compound against PHD isoforms.
Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide by a recombinant PHD enzyme. The inhibition of this reaction by the test compound is quantified.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD).
-
Cofactors: Fe(II), 2-oxoglutarate (2-OG), and L-ascorbic acid.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Test compound (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., AlphaScreen™ reagents, including streptavidin-coated donor beads and an anti-hydroxy-HIF-1α antibody conjugated to acceptor beads).
-
384-well microplates.
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Incubate the enzyme with the test compound for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-OG.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (donor and acceptor beads) and incubate in the dark.
-
Read the plate on a suitable plate reader to measure the signal, which is inversely proportional to the degree of inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Reticulocyte Counting in Mice
Objective: To measure the increase in circulating reticulocytes following administration of a test compound.
Principle: Reticulocytes contain residual RNA, which can be stained with specific fluorescent dyes. The percentage of reticulocytes in a blood sample can be quantified using flow cytometry.
Materials:
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Mice (e.g., male BALB/c).
-
Anticoagulant (e.g., EDTA).
-
Reticulocyte staining dye (e.g., Thiazole Orange).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Administer the test compound or vehicle to mice via oral gavage.
-
At specified time points (e.g., 72 and 96 hours post-dose), collect a small volume of peripheral blood from each mouse into tubes containing an anticoagulant.
-
Dilute a small aliquot of the blood sample in the staining dye solution.
-
Incubate the samples at room temperature in the dark for approximately 30 minutes.
-
Analyze the stained samples using a flow cytometer.
-
Gate the red blood cell population based on forward and side scatter properties.
-
Within the red blood cell gate, quantify the percentage of cells that are positive for the fluorescent stain, representing the reticulocytes.
-
Compare the percentage of reticulocytes in the treated groups to the vehicle control group to determine the effect of the compound.[7]
Conclusion
This compound is a potent pan-inhibitor of HIF-prolyl hydroxylase enzymes, demonstrating low nanomolar IC50 values against PHD1 and PHD2. Preclinical in vivo studies confirm its ability to induce a robust erythropoietic response, as evidenced by significant increases in plasma EPO and reticulocyte counts in a dose-dependent manner. When compared to other HIF-PHD inhibitors such as Roxadustat, Vadadustat, and Daprodustat, this compound exhibits a comparable mechanism of action. The provided experimental protocols offer a framework for the independent verification of these findings and for the comparative analysis of novel HIF-PHD inhibitors. The data summarized in this guide underscores the therapeutic potential of this compound for the treatment of anemia.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. ir.akebia.com [ir.akebia.com]
- 3. Daprodustat (GSK1278863) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
Safety Operating Guide
Navigating the Safe Disposal of MK-8617 in a Laboratory Setting
Researchers and drug development professionals handling MK-8617 are tasked with the critical responsibility of its proper disposal to ensure laboratory and environmental safety. While specific disposal instructions for this compound are not publicly available, adherence to established general protocols for chemical waste management is imperative. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the importance of consulting institutional environmental health and safety (EHS) guidelines.
Core Principles of Chemical Waste Disposal
The responsible management of laboratory chemical waste, including compounds like this compound, hinges on a clear understanding of waste identification, segregation, and proper containment. The primary goal is to prevent the release of hazardous materials into the environment and to ensure the safety of all laboratory personnel.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification: The initial step is to classify this compound waste. As a potent bioactive molecule, it should be treated as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with the compound, such as personal protective equipment (PPE), pipette tips, and empty containers.
2. Proper Waste Segregation: Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash, biological waste, or radioactive waste. Incompatible chemicals should never be mixed in the same waste container to avoid dangerous reactions.
3. Selection of Appropriate Waste Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid. For liquid waste, secondary containment should be used to prevent spills.
4. Accurate and Detailed Labeling: Properly label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started. All constituents of a mixture must be listed.
5. Safe Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the waste should be stored away from heat, ignition sources, and high-traffic areas.
6. Requesting Waste Pickup: Once the waste container is full or has reached the designated accumulation time limit (often 90 days), a waste pickup must be scheduled with the institution's EHS department. Follow the specific procedures outlined by your institution for requesting a pickup.
Summary of Chemical Waste Handling Best Practices
| Parameter | Guideline |
| Waste Identification | Treat as hazardous chemical waste. |
| Segregation | Separate from non-hazardous, biological, and radioactive waste. |
| Container | Use approved, leak-proof, and chemically compatible containers with secure lids. |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name, concentration, and date. |
| Storage | Store in a designated and marked satellite accumulation area. |
| Disposal | Arrange for pickup by the institutional EHS department. |
| Empty Containers | The first rinse of an empty container should be collected as hazardous waste. Subsequent disposal of the rinsed container should follow institutional guidelines. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: this compound Waste Disposal Workflow.
Safeguarding Your Research: Comprehensive Handling Protocols for MK-8617
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of MK-8617, a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
This compound is a solid substance classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and emergency responses to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Handling
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | To avoid inhalation and potential respiratory tract irritation.[1] |
Standard Operating Procedure for Handling this compound
-
Preparation : Before handling, ensure a clean and organized workspace. Have all necessary equipment, including a designated waste container, readily available.
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Properly dispose of all contaminated waste.
-
PPE Doffing : Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated gloves or lab coat with bare hands. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety for assistance. |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
| Category | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate the logical workflows for donning and doffing PPE and for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
